KRAS G12C inhibitor 45
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H33F2N5O5S |
|---|---|
Molecular Weight |
637.7 g/mol |
IUPAC Name |
4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-methylsulfonyl-6-propan-2-ylphenyl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C32H33F2N5O5S/c1-7-26(41)37-15-19(5)38(16-18(37)4)30-21-14-23(34)28(27-22(33)11-9-12-24(27)40)35-31(21)39(32(42)36-30)29-20(17(2)3)10-8-13-25(29)45(6,43)44/h7-14,17-19,40H,1,15-16H2,2-6H3/t18-,19+/m1/s1 |
InChI Key |
DVYNJKUHECHEDC-MOPGFXCFSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology. Mutations in the KRAS gene are among the most common drivers of human cancers, and the G12C mutation, in which glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC). The development of specific inhibitors targeting KRAS G12C represents a landmark achievement in precision medicine. This technical guide provides an in-depth exploration of the mechanism of action of KRAS G12C inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
The KRAS G12C Oncoprotein: A Covalently Targetable Target
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K pathways.[2][3]
The key breakthrough in targeting KRAS G12C lies in the unique chemical reactivity of the mutant cysteine residue. This cysteine, absent in wild-type KRAS, provides a handle for covalent inhibitors.[4] These inhibitors are designed to specifically and irreversibly bind to the thiol group of cysteine-12, but only when the KRAS G12C protein is in its inactive, GDP-bound state.[4][5] This covalent modification locks KRAS G12C in an inactive conformation, preventing it from engaging with its downstream effectors and thereby inhibiting oncogenic signaling.[4][5]
Signaling Pathways and the Impact of Inhibition
KRAS G12C drives tumorigenesis primarily through the hyperactivation of two major signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[3][6] Inhibition of KRAS G12C effectively dampens the signaling flux through these pathways, leading to reduced cell proliferation and, in some cases, apoptosis.
Quantitative Analysis of KRAS G12C Inhibitors
The potency and selectivity of KRAS G12C inhibitors are determined through a variety of biochemical and cell-based assays. Key parameters include the half-maximal inhibitory concentration (IC50) in cellular viability assays and the dissociation constant (Kd) or kinetic parameters (kinact/KI) in biochemical binding assays.
| Inhibitor | Assay Type | Cell Line / System | IC50 / Kd / kinact/KI | Reference |
| Sotorasib (AMG 510) | Cell Viability (2D) | NCI-H358 (NSCLC) | ~10 nM | [7] |
| Cell Viability (3D) | NCI-H358 (NSCLC) | <100 nM | [7] | |
| Nucleotide Exchange (TR-FRET) | KRAS G12C | IC50 = 8.88 nM | [8] | |
| Thermal Shift Assay | KRAS G12C | Stabilizes protein | [9] | |
| Adagrasib (MRTX849) | Cell Viability (2D) | MIA PaCa-2 (Pancreatic) | ~10-100 nM | [7] |
| Cell Viability (3D) | MIA PaCa-2 (Pancreatic) | <100 nM | [7] | |
| Nucleotide Exchange (TR-FRET) | KRAS G12C | Low nanomolar IC50 | [10] | |
| Thermal Shift Assay | KRAS G12C | Stabilizes protein | [9] | |
| MRTX1257 | Cell Viability | CT26 KRAS G12C+/+ | IC50 < 20 nM | [3] |
| ARS-853 | Nucleotide Exchange | KRAS G12C | IC50 = 1.1 ± 0.1 µM | [2] |
| Covalent Modification (MS) | KRAS G12C | kinact/KI = ~83.5 M⁻¹s⁻¹ | [11] | |
| ARS-1620 | Nucleotide Exchange | KRAS G12C | IC50 = 0.21 ± 0.04 µM | [2] |
| Covalent Modification (MS) | KRAS G12C | kinact/KI = ~501 M⁻¹s⁻¹ | [11] |
Key Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Nucleotide Exchange
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive state, thereby preventing the exchange of GDP for GTP, which is a critical step for its activation.
Detailed Methodology: [12][13]
-
Reagent Preparation:
-
Prepare a solution of GDP-loaded KRAS G12C protein.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare solutions of SOS1 (the guanine nucleotide exchange factor), GTP, and the Ras-binding domain of cRAF (RBD-cRAF).
-
Prepare solutions of the Terbium-labeled donor and the anti-6His acceptor dye.
-
-
Assay Procedure (384-well plate format):
-
To each well, add a small volume (e.g., 4 µL) of diluted GDP-loaded KRAS G12C.
-
Add the test inhibitor (e.g., 2 µL) to the appropriate wells. Include positive (no inhibitor) and negative (no KRAS) controls.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP.
-
Allow the exchange reaction to proceed for a set time (e.g., 60 minutes).
-
Add RBD-cRAF to the wells.
-
Add the donor and acceptor dyes.
-
Incubate to allow for binding of the detection reagents.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The signal is proportional to the amount of GTP-bound KRAS G12C.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Detailed Methodology: [14]
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) to a suitable confluency.
-
Treat the cells with the test inhibitor at various concentrations or with a vehicle control for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble KRAS G12C protein at each temperature point by Western blotting or an alternative detection method such as a luminescent-based assay (e.g., HiBiT).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the luminescence signal.
-
Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
The shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Mass Spectrometry-Based Target Occupancy Assay
This method provides a direct and quantitative measure of the covalent modification of KRAS G12C by an inhibitor in complex biological samples, such as tumor tissues.
-
Sample Preparation:
-
Homogenize tumor tissue samples and extract proteins.
-
Determine the total protein concentration.
-
-
Immunoaffinity Enrichment (Optional but Recommended):
-
Use an anti-RAS antibody to enrich for KRAS protein from the total protein lysate.
-
-
Proteolysis:
-
Digest the enriched protein sample with a protease, such as trypsin, to generate peptides.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by mass spectrometry to identify and quantify the peptide containing the Cys12 residue.
-
Distinguish between the unmodified peptide and the inhibitor-adducted peptide based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Calculate the percentage of KRAS G12C that is covalently modified by the inhibitor (target occupancy) by comparing the peak areas of the modified and unmodified peptides.
-
Mechanisms of Resistance to KRAS G12C Inhibitors
Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. The mechanisms of resistance are diverse and can be broadly categorized as "on-target" or "off-target".
-
On-target resistance involves alterations in the KRAS protein itself, such as secondary mutations in the KRAS gene that prevent inhibitor binding or restore GTP-bound signaling.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. This can occur through mutations or amplifications of other oncogenes (e.g., MET, BRAF, NRAS), or loss-of-function mutations in tumor suppressor genes.[2]
Conclusion
The development of covalent inhibitors targeting KRAS G12C has opened a new chapter in the treatment of KRAS-mutant cancers. A thorough understanding of their mechanism of action, the signaling pathways they modulate, and the experimental methods used for their characterization is crucial for the continued development of more effective therapies and for overcoming the challenge of drug resistance. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Drug Repurposing against KRAS Mutant G12C: A Machine Learning, Molecular Docking, and Molecular Dynamics Study [mdpi.com]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Drugging the "Undruggable": A Technical Guide to the Discovery and Synthesis of Novel KRAS G12C Inhibitors
For decades, the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog has been a formidable challenge in oncology, widely regarded as "undruggable" due to its high affinity for GTP and the absence of well-defined allosteric binding pockets. Mutations in the RAS gene family, particularly KRAS, are among the most common activating mutations in human cancers, driving approximately one in seven cancer cases. The landscape of KRAS-targeted therapy was dramatically altered by the discovery and development of inhibitors specifically targeting the KRAS G12C mutation. This mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3][4]
The introduction of a cysteine residue in the KRAS G12C mutant protein provided a unique "Achilles' heel."[5] This nucleophilic cysteine can be targeted by specialized small molecules to form a permanent, covalent bond. This breakthrough has led to the FDA approval of sotorasib (AMG 510) and adagrasib (MRTX849), validating covalent inhibition as a powerful strategy.[6][7][8] These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream pro-proliferative signaling.[9]
This technical guide provides an in-depth overview of the core strategies for the discovery and synthesis of novel KRAS G12C inhibitors, details key experimental protocols, and presents comparative data for prominent compounds. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.
I. Discovery Strategies: From Screening to Structure-Based Design
The identification of potent and selective KRAS G12C inhibitors has been propelled by a combination of innovative screening techniques and rational, structure-based design. These inhibitors typically bind to an allosteric pocket located beneath the effector-binding Switch-II loop region, known as the Switch-II pocket (S-IIP).[5][10]
A. Screening Methodologies
High-Throughput Screening (HTS): The initial breakthroughs in targeting KRAS G12C came from HTS campaigns. Researchers at Amgen and Mirati screened large libraries of cysteine-reactive molecules, such as those containing an acrylamide warhead, to identify starting points for covalent inhibitors.[6][9] These efforts were crucial in identifying the novel cryptic pocket that was subsequently exploited in the design of sotorasib and adagrasib.[9]
DNA-Encoded Library (DEL) Technology: To explore a much larger and more diverse chemical space, DEL screening has been successfully applied. This technology involves screening libraries containing millions of compounds, each tagged with a unique DNA barcode. This approach has led to the identification of structurally novel classes of KRAS G12C inhibitors with promising pharmacokinetic profiles.[6][11]
Fragment-Based Screening: This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. These hits serve as starting points for building more potent and selective inhibitors. Covalent fragment screening, using electrophilic fragments, has been employed to identify novel chemotypes that can be optimized into effective drug candidates targeting Cysteine-12.[12][13]
B. Structure-Based Drug Design (SBDD)
SBDD has been indispensable in optimizing the initial hits from screening campaigns. Co-crystal structures of inhibitors bound to KRAS G12C have provided critical insights into the binding interactions within the S-IIP.[5][14] This structural information guides medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties.
Computational approaches are also vital. For instance, a docking approach called FlexCovDock has been developed to better predict binding poses, accounting for the significant conformational flexibility of the Switch-II pocket.[14] Furthermore, advanced methods like free energy perturbation (FEP) are used to more accurately predict the binding affinity of newly designed compounds, accelerating the design-synthesis-test cycle.[14]
II. Synthesis of Novel KRAS G12C Inhibitors
The chemical synthesis of KRAS G12C inhibitors is a complex process focused on efficiency, scalability, and stereochemical control. The structures often consist of a core scaffold that occupies the S-IIP, a linker, and a reactive "warhead" (commonly an acrylamide group) that forms the covalent bond with Cys12.
A notable example is the synthesis of Adagrasib (MRTX849) . Recent advancements have led to a concise, five-step, transition-metal- and protection-free synthesis.[8][15][16] Key features of this improved route include:
-
Sequential SNAr Reactions: To introduce the two chiral building blocks to the central tetrahydropyridopyrimidine core.[8][15]
-
Catalyst-Free Oxidation: A robust, transition-metal-free oxidation of a sulfide intermediate enhances safety and efficiency.[8][15]
-
Optimized Leaving Group: A judicious choice of leaving group at the 4-position of the core enabled a facile SNAr displacement to introduce the chiral piperazine moiety.[8][15]
Similarly, the synthesis of Sotorasib (AMG 510) has been optimized for scalability to meet clinical and market demands.[17] The process involves key steps such as a palladium-catalyzed cross-coupling to form the biaryl structure and the final attachment of the acryloyl group.[17]
III. Data on Key KRAS G12C Inhibitors
The following tables summarize key quantitative data for prominent KRAS G12C inhibitors, providing a basis for comparison of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Potency of Selected KRAS G12C Inhibitors
| Compound | Biochemical Assay | Cell Line | Cellular Proliferation IC50 | Reference(s) |
| Sotorasib (AMG 510) | Nucleotide Exchange IC50: 8.88 nM | NCI-H358 | - | [18] |
| Adagrasib (MRTX849) | - | NCI-H358 | - | [19] |
| MRTX1257 | Nucleotide Exchange IC50: 2.7 nM | - | - | [20] |
| Compound KS-19 | KD: 97 nM | NCI-H358 | 460 nM | [21][22] |
| NCI-H23 | 870 nM | [21][22] | ||
| Compound 19 | - | NCI-H358 | 0.5 nM | [23] |
| Ba/F3 (G12C/R68S) | 29.8 nM | [23] | ||
| Compound 20 | - | NCI-H358 | 0.5 nM | [23] |
| Ba/F3 (G12C/R68S) | 5.4 nM | [23] |
Note: Data is compiled from various sources and assay conditions may differ. A direct comparison should be made with caution. "-" indicates data not specified in the cited sources.
Table 2: In Vivo Efficacy of Selected KRAS G12C Inhibitors
| Compound | In Vivo Model | Dose | Outcome | Reference(s) |
| Compound KS-19 | NCI-H358 Xenograft | 40 mg/kg | 47% Tumor Growth Inhibition (TGI) | [21] |
| Compound 19 | SW837 Xenograft | 30 mg/kg QD | 103% TGI (near-complete regression) | [23] |
| Sotorasib (AMG 510) | Kras G12C-driven GEMM | 100 mg/kg | Marked reduction in tumor incidence and burden | [24] |
| Compound A (in-house) | Kras G12C-driven GEMM | 30 mg/kg | Comparable efficacy to sotorasib | [24] |
Note: GEMM refers to Genetically Engineered Mouse Model. QD refers to once daily dosing.
IV. Key Experimental Protocols
Detailed and robust experimental methodologies are critical for the discovery and characterization of KRAS G12C inhibitors.
A. Biochemical Assays
These assays are designed to measure the direct interaction of an inhibitor with the KRAS G12C protein and its effect on protein function in a purified system.
-
KRAS G12C Nucleotide Exchange Assay (TR-FRET):
-
Principle: This assay measures the exchange of fluorescently labeled GDP for non-labeled GTP, a process facilitated by the guanine nucleotide exchange factor (GEF), SOS1. Inhibition of this exchange indicates the inhibitor is locking KRAS in the inactive GDP state.[25][26]
-
Protocol Outline:
-
Recombinant KRAS G12C protein is pre-incubated with a fluorescent GDP analog (e.g., BODIPY-GDP).[20]
-
The test inhibitor is added at various concentrations and incubated to allow for covalent bond formation.
-
The exchange reaction is initiated by adding a GEF (e.g., SOS1) and a surplus of unlabeled GTP.[20]
-
The decrease in fluorescence (due to the release of labeled GDP) is monitored over time using a plate reader, often employing Time-Resolved Fluorescence Energy Transfer (TR-FRET).[25][26]
-
IC50 values are calculated from the dose-response curves.
-
-
-
LC/MS-Based Protein Modification Assay:
-
Principle: This assay provides direct evidence of covalent bond formation by measuring the mass of the KRAS G12C protein after incubation with an inhibitor.
-
Protocol Outline:
-
Purified KRAS G12C protein is incubated with the test inhibitor for a defined period.
-
The reaction is quenched, and the protein is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS).[19]
-
The mass spectrum will show a mass shift corresponding to the molecular weight of the inhibitor, confirming covalent adduction.
-
This method can be used to determine the rate and stoichiometry of the covalent modification.
-
-
B. Cell-Based Assays
These assays evaluate the effect of an inhibitor on cellular processes in cancer cell lines harboring the KRAS G12C mutation.
-
Cellular Proliferation/Viability Assay:
-
Principle: Measures the ability of an inhibitor to suppress the growth and survival of KRAS G12C-mutant cancer cells.
-
Protocol Outline:
-
KRAS G12C-mutant cell lines (e.g., NCI-H358, NCI-H23, MiaPaCa-2) are seeded in 96-well plates.[21][22]
-
Cells are treated with a serial dilution of the test inhibitor for a period of 72 hours or more.
-
Cell viability is assessed using reagents like CellTiter-Glo® (measures ATP) or by staining with crystal violet.
-
IC50 values, representing the concentration required to inhibit 50% of cell growth, are determined.
-
-
-
Western Blot for Downstream Signaling:
-
Principle: This assay determines if the inhibitor is blocking the intended KRAS signaling pathway by measuring the phosphorylation status of downstream effector proteins like ERK.
-
Protocol Outline:
-
KRAS G12C-mutant cells are treated with the inhibitor for a short period (e.g., 2-24 hours).
-
Cells are lysed, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
A decrease in the p-ERK/total ERK ratio indicates successful inhibition of the MAPK pathway.[21]
-
-
-
Cellular Target Engagement Assay (Thermal Shift):
-
Principle: Based on the concept that ligand binding stabilizes a protein, this assay confirms that the inhibitor binds to KRAS G12C inside the cell.
-
Protocol Outline:
-
Intact KRAS G12C-mutant cells are incubated with the inhibitor or vehicle control.[18]
-
The cells are subjected to a heat pulse at a specific temperature.[18]
-
Following lysis, the amount of soluble (non-denatured) KRAS G12C protein is quantified (e.g., by ELISA or an EFC-based system).
-
An increase in soluble KRAS G12C in inhibitor-treated cells compared to control indicates target engagement and stabilization.[18][25]
-
-
C. In Vivo Models
Animal models are essential for evaluating the anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of lead compounds.
-
Cell-Line Derived Xenograft (CDX) Models:
-
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice.
-
Protocol Outline:
-
NCI-H358 or other KRAS G12C-mutant cells are injected subcutaneously into nude mice.[21]
-
Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups.
-
The inhibitor is administered (e.g., orally) on a defined schedule.
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[21]
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
-
-
-
Genetically Engineered Mouse Models (GEMMs):
V. Visualizing Key Processes and Pathways
Diagrams are provided below to illustrate the core signaling pathway, the general drug discovery workflow, and the mechanism of covalent inhibition.
Caption: KRAS G12C Signaling Pathways and Point of Inhibition.
Caption: General Workflow for KRAS G12C Inhibitor Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Covalent fragment mapping of KRasG12C revealed novel chemotypes with in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling receptor flexibility in the structure-based design of KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel KRAS G12C inhibitor with promising in vivo efficacy and safety | BioWorld [bioworld.com]
- 23. Structure-based design and synthesis of novel highly potent and selective KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. biorxiv.org [biorxiv.org]
- 26. biorxiv.org [biorxiv.org]
- 27. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of KRAS G12C Inhibition: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated drivers of human cancers, yet it has long been considered "undruggable." The discovery of a specific mutation, G12C, which introduces a reactive cysteine residue, has catalyzed a paradigm shift in targeting KRAS. This has led to the development of first-in-class covalent inhibitors, Sotorasib and Adagrasib, which have received FDA approval. This technical guide provides an in-depth exploration of the structural biology of the KRAS G12C mutant, the mechanism of covalent inhibitor binding, and the experimental methodologies used to characterize these groundbreaking therapeutics. We present quantitative binding data, detailed experimental protocols, and visual representations of key biological and experimental pathways to serve as a comprehensive resource for professionals in the field.
The KRAS G12C Oncoprotein: A Structural Overview
KRAS is a small GTPase that functions as a molecular switch in cellular signaling. It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[1][2] This cycle is tightly regulated by two families of proteins: Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, leading to KRAS activation.[2] Conversely, GTPase-activating proteins (GAPs) enhance the intrinsically weak GTP hydrolysis activity of KRAS, returning it to the inactive state.[1]
Mutations at codon 12, particularly the glycine-to-cysteine substitution (G12C), impair the ability of GAPs to bind and stimulate GTP hydrolysis.[1][3] This results in an accumulation of the active KRAS G12C-GTP complex, leading to constitutive activation of downstream pro-proliferative and survival pathways.[3]
Structurally, the key to targeting KRAS G12C lies in a cryptic pocket located adjacent to the mutated cysteine-12 residue. This pocket, known as the Switch-II pocket (S-IIP), is accessible in the inactive, GDP-bound conformation but not in the active, GTP-bound state.[4][5] Covalent inhibitors have been designed to exploit both the nucleophilic nature of the cysteine-12 thiol and the presence of this transient pocket.
KRAS Signaling and the Impact of G12C Inhibition
In its active state, KRAS-GTP engages and activates multiple downstream effector pathways, the most prominent being the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][3] These cascades relay signals that drive cell cycle progression, proliferation, survival, and differentiation. The constitutive signaling from mutant KRAS G12C is a key driver of tumorigenesis.
Mechanism of Covalent Inhibitor Binding
KRAS G12C inhibitors are designed to be exquisitely selective for the mutant protein. They function through a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the Switch-II pocket of KRAS G12C in its GDP-bound state.[6] This initial binding event positions a reactive electrophilic "warhead," typically an acrylamide, in close proximity to the nucleophilic thiol of cysteine-12. The second step is the irreversible formation of a covalent bond between the inhibitor and Cys12.[1]
This covalent modification locks the KRAS G12C protein in an inactive conformation, preventing its subsequent activation by GEFs.[1][7] Because the inhibitors can only bind to the GDP-bound state, the rate of inhibition in cells is dependent on the intrinsic rate of GTP hydrolysis of the KRAS G12C mutant.[8]
Quantitative Analysis of Inhibitor Binding
The development and optimization of KRAS G12C inhibitors rely on precise quantitative measurements of their binding affinity, kinetics, and cellular potency. A variety of biochemical and cell-based assays are employed to generate this data.
Table 1: Inhibitor Binding Affinity & Potency
| Inhibitor | Target | Assay Type | IC50 / KD | Cell Line / Conditions | Citation(s) |
| Adagrasib (MRTX849) | KRAS G12C | Cell Proliferation | 4.7 nM (IC50) | MIAPACA-2 (pancreatic) | [1] |
| Sotorasib (AMG510) | KRAS G12C | Nucleotide Exchange | 8.88 nM (IC50) | Biochemical (TR-FRET) | [9][10] |
| Sotorasib (AMG510) | KRAS G12C | Biochemical Binding | 220 nM (KD) | Biochemical | [11] |
| MRTX1133 | KRAS G12D | Nucleotide Exchange | 0.14 nM (IC50) | Biochemical (TR-FRET) | [9][10] |
| MRTX1133 | KRAS G12C | Nucleotide Exchange | 4.91 nM (IC50) | Biochemical (TR-FRET) | [9][10] |
Table 2: Structural Data of KRAS G12C Complexes
| PDB ID | Ligand | Method | Resolution (Å) | Citation(s) |
| 6OIM | Sotorasib (AMG510) | X-ray Diffraction | 1.65 | [12] |
| [Structure Mentioned] | Adagrasib (MRTX849) | X-ray Diffraction | 1.94 | [13] |
| 9DMM | Divarasib (GDC-6036) | X-ray Diffraction | 1.90 | [14] |
| 8AFB | BI-0474 | X-ray Diffraction | 1.12 | [6] |
| 4L8G | GDP (unbound) | X-ray Diffraction | 1.52 | [5] |
| [EMDB-29713] | GDP (unbound) | Cryo-EM | 3.00 | [15][16] |
| [PDB: 8G42] | Sotorasib (AMG510) | Cryo-EM | 2.90 | [16] |
Key Experimental Methodologies
A multi-faceted experimental approach is required to fully characterize KRAS G12C inhibitors, from initial screening to detailed structural and mechanistic studies.
X-ray Crystallography of KRAS G12C-Inhibitor Complexes
Objective: To determine the high-resolution three-dimensional structure of the inhibitor covalently bound to KRAS G12C, revealing the precise binding mode and interactions with the Switch-II pocket.
Methodology:
-
Protein Expression and Purification: Human KRAS G12C (typically residues 1-169 or similar constructs) is overexpressed in E. coli (e.g., BL21(DE3) strain).[5][12] The protein is purified using affinity chromatography (e.g., Ni-NTA), followed by ion exchange and size-exclusion chromatography to ensure high purity and homogeneity.
-
Protein-Inhibitor Complex Formation: The purified KRAS G12C, pre-loaded with GDP, is incubated with a molar excess of the covalent inhibitor for a sufficient duration to ensure complete covalent modification. The reaction progress can be monitored by mass spectrometry.
-
Crystallization: The purified complex is concentrated and subjected to high-throughput crystallization screening using vapor diffusion methods (sitting or hanging drop). Various conditions (precipitants, buffers, salts, additives) are screened to identify initial crystal hits.
-
Crystal Optimization and Data Collection: Crystal conditions are optimized to yield large, well-diffracting crystals. Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6][12]
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known KRAS structure (e.g., PDB: 4L8G) as a search model. The model is then built and refined against the experimental data to yield the final atomic coordinates and statistics (e.g., R-work/R-free).[5][12]
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the structure of KRAS G12C complexes, particularly for those that are difficult to crystallize or to observe conformations that may differ from the crystalline state.
Methodology:
-
Complex Preparation: Purified KRAS G12C-inhibitor complex is prepared as described for crystallography. For small proteins like KRAS (~19 kDa), a scaffolding technique may be required to increase the particle size for effective imaging.[15][17] This can involve binding the KRAS complex to a larger, rigid molecular scaffold.[15][16]
-
Grid Preparation: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of movies containing images of individual particles are collected automatically.
-
Image Processing and 3D Reconstruction: The movies are corrected for motion, and individual particle images are picked. These particles are then subjected to 2D classification to remove noise and junk particles. The best 2D classes are used to generate an initial 3D model, which is then refined to high resolution using iterative 3D classification and reconstruction algorithms.
-
Model Building: An atomic model is built into the final Cryo-EM density map and refined.[17]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the real-time association (kon) and dissociation (koff) rates, and to calculate the equilibrium dissociation constant (KD) for the non-covalent binding step of the inhibitor.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing a capture molecule. For KRAS, this is often done by immobilizing streptavidin and then capturing biotinylated, GDP-loaded KRAS G12C.[18]
-
Analyte Preparation: The inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement: The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The inhibitor solutions are then injected sequentially over the surface. The binding of the inhibitor to the immobilized KRAS G12C causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to extract the kon and koff rate constants.[19] The equilibrium dissociation constant (KD) is calculated as koff / kon. For covalent inhibitors, specialized kinetic models are required to also account for the irreversible inactivation step (kinact).[18]
Cellular Proliferation and Potency Assays
Objective: To determine the functional consequence of KRAS G12C inhibition by measuring the inhibitor's ability to suppress the growth of KRAS G12C-mutant cancer cells.
Methodology (using CellTiter-Glo®):
-
Cell Seeding: KRAS G12C mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) are seeded into 96- or 384-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The inhibitor is serially diluted to create a dose-response curve. The cells are treated with the compound dilutions and incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: After incubation, the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase) that generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: The luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and the results are plotted as percent viability versus inhibitor concentration. A non-linear regression analysis is used to calculate the IC50 value, which represents the concentration of inhibitor required to inhibit cell growth by 50%.[4]
Target Engagement and Pathway Modulation Assays
Objective: To confirm that the inhibitor engages its target in cells and blocks downstream signaling.
Methodology (Western Blot for p-ERK):
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-24 hours).[20]
-
Cell Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected. The intensity of the p-ERK band is normalized to the total ERK band to quantify the degree of pathway inhibition.[4][7]
Conclusion and Future Outlook
The successful targeting of KRAS G12C represents a landmark achievement in oncology drug development. The structural and mechanistic insights gained have not only delivered new therapies for patients but have also provided a blueprint for pursuing other challenging KRAS mutations, such as G12D and G12V.[9][21] Future efforts will focus on overcoming intrinsic and acquired resistance to current inhibitors, likely through rational combination therapies that target upstream activators (e.g., SHP2, SOS1) or downstream effectors.[22][23] The continued application of the sophisticated structural and biochemical techniques outlined in this guide will be paramount to developing the next generation of pan-RAS and mutant-specific inhibitors.
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. EMDB-29713: KRAS G12C complex with GDP imaged on a cryo-EM imaging scaffold - Yorodumi [pdbj.org]
- 16. rcsb.org [rcsb.org]
- 17. researchgate.net [researchgate.net]
- 18. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]
- 22. researchgate.net [researchgate.net]
- 23. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KRAS G12C Signaling Pathways in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core signaling pathways driven by the KRAS G12C mutation in cancer cells. It delves into the molecular mechanisms of downstream effector activation, feedback loops, and the impact of targeted therapies. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to support further research and drug development in this critical area of oncology.
The Central Role of KRAS G12C in Oncogenesis
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Activating mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2][3] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent, accounting for a significant fraction of these malignancies.[3] This mutation impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs), leading to its accumulation in the active, GTP-bound state.[4] The constitutively active KRAS G12C protein then drives aberrant downstream signaling, promoting uncontrolled cell proliferation, survival, and differentiation.[3]
Core Downstream Signaling Pathways
KRAS G12C primarily exerts its oncogenic effects through the activation of two major downstream signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[3]
The RAF-MEK-ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. Upon activation by GTP-bound KRAS, RAF kinases (ARAF, BRAF, and CRAF) are recruited to the cell membrane, where they become activated and initiate a phosphorylation cascade. Activated RAF phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate the activity of numerous transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.[5]
The PI3K-AKT-mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is a critical regulator of cell growth, metabolism, and survival. GTP-bound KRAS can directly bind to and activate the p110 catalytic subunit of PI3K.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of downstream targets, including mTORC1, to promote protein synthesis, cell growth, and survival, while inhibiting apoptosis.
Quantitative Analysis of KRAS G12C Inhibitor Activity
The development of covalent inhibitors that specifically target the cysteine residue of KRAS G12C has revolutionized the treatment of cancers harboring this mutation. Sotorasib (AMG 510) and adagrasib (MRTX849) are two such inhibitors that have received regulatory approval.[6][7] These drugs bind to KRAS G12C in its inactive, GDP-bound state, locking it in an off-conformation and preventing downstream signaling.[8] The following tables summarize key quantitative data related to the activity of these inhibitors.
Table 1: IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) - 2D Culture | IC50 (nM) - 3D Culture |
| H358 | NSCLC | MRTX849 | 10 - 973 | 0.2 - 1042 |
| MIA PaCa-2 | Pancreatic | MRTX849 | 10 - 973 | 0.2 - 1042 |
| Various | NSCLC | Sotorasib | Varies | Varies |
| Various | Colorectal | Adagrasib | Varies | Varies |
| Note: IC50 values can vary significantly between different studies and experimental conditions.[9] |
Table 2: Phosphoproteomic and Gene Expression Changes Upon KRAS G12C Inhibition
| Molecule Type | Molecule Name | Change Upon Inhibition | Pathway/Function |
| Phosphoprotein | pERK | Decrease | MAPK Signaling |
| Phosphoprotein | pAKT | Variable | PI3K-AKT Signaling |
| Phosphoprotein | pS6 | Decrease | mTOR Signaling |
| Gene | DUSP6 | Upregulation | Negative feedback of MAPK |
| Gene | SPRY2 | Upregulation | Negative feedback of RTK signaling |
| Gene | KRT6A | Upregulation in resistant tumors | Adeno-to-squamous transition |
| Changes are generally observed but can be cell-line dependent and influenced by resistance mechanisms.[8][10][11] |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Core KRAS G12C Signaling Pathways
Caption: Core downstream signaling pathways activated by KRAS G12C.
Adaptive Resistance Feedback Loop
Caption: Feedback activation of wild-type RAS leading to resistance.
Experimental Workflow for RAS-GTP Pulldown Assay
Caption: Workflow for assessing RAS activation via pulldown assay.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate KRAS G12C signaling pathways.
Western Blot Analysis of MAPK Pathway Activation
This protocol details the detection of phosphorylated and total ERK as a readout for MAPK pathway activity.
1. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with inhibitors as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency using Ponceau S staining.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK (diluted in blocking buffer) overnight at 4°C.[12][13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RAS-GTP Pulldown Assay
This protocol is for the specific isolation and quantification of active, GTP-bound RAS.
1. Reagent Preparation:
-
Prepare lysis/wash buffer (e.g., 1x MLB).
-
Prepare Raf-1 RBD agarose beads by washing three times with lysis buffer.[14]
2. Cell Lysis and Lysate Preparation:
-
Grow cells and treat as required.
-
Wash cells with ice-cold PBS and lyse in 1x MLB.
-
Clarify the lysate by centrifugation at 14,000 x g for 5 minutes at 4°C.
3. Pulldown of Active RAS:
-
Normalize protein concentrations of the lysates.
-
Add 20-30 µl of Raf-1 RBD agarose bead slurry to each lysate.[14]
-
Incubate on a rotator for 30-60 minutes at 4°C.[14]
-
Pellet the beads by centrifugation at 14,000 rpm for 10-30 seconds.[14]
-
Wash the beads three times with lysis/wash buffer.
4. Elution and Western Blotting:
-
Resuspend the bead pellet in 2X Laemmli sample buffer and boil for 5 minutes to elute proteins.
-
Analyze the eluate by Western blotting using a pan-RAS or specific KRAS antibody.
-
Include an input control (a fraction of the initial lysate) to assess total RAS levels.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is designed to identify proteins that interact with KRAS G12C.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.[15]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against the bait protein (e.g., KRAS) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for an additional 1-2 hours.[4]
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP buffer.
-
Elute the protein complexes by boiling the beads in Laemmli sample buffer.
4. Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Cell Viability (MTS/MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability in response to inhibitor treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
-
Treat cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
3. Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
4. Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the inhibitor concentration and calculate the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.[16][17]
1. Cell Seeding:
-
Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.[17]
2. Treatment:
-
Treat the cells with the inhibitor for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
3. Colony Formation:
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[17]
4. Staining and Counting:
-
Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet.[18]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (defined as a cluster of at least 50 cells).[18]
5. Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Conclusion
The KRAS G12C mutation represents a critical therapeutic target in a substantial subset of cancers. While direct inhibitors have shown significant clinical promise, the emergence of adaptive resistance highlights the complexity of the underlying signaling networks. A thorough understanding of the MAPK and PI3K pathways, their downstream effectors, and the feedback mechanisms that can be activated upon therapeutic intervention is paramount for the development of more effective and durable treatment strategies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of KRAS G12C-driven cancers and developing novel therapeutic approaches.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. assaygenie.com [assaygenie.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 7. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. Clonogenic Assay [bio-protocol.org]
- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncogenic Driver: A Technical Guide to the Role of KRAS G12C Mutation in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal role of the KRAS G12C mutation in the initiation and progression of cancer. We will explore the molecular mechanisms, downstream signaling cascades, and the impact of this specific mutation on cellular processes. Furthermore, this guide provides an overview of key experimental methodologies used to investigate KRAS G12C and summarizes the clinical efficacy of targeted inhibitors, offering a comprehensive resource for professionals in the field of oncology research and drug development.
The KRAS G12C Mutation: A Constitutively Active Molecular Switch
The KRAS gene, a member of the RAS family of small GTPases, encodes a protein that acts as a crucial molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival.[1] Under normal physiological conditions, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state.[2] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP back to GDP.[3]
The G12C mutation is a specific point mutation in codon 12 of the KRAS gene, resulting in the substitution of a glycine amino acid with a cysteine.[4] This single amino acid change dramatically impairs the ability of GAPs to bind to and promote the GTPase activity of the KRAS protein.[5] Consequently, the KRAS G12C mutant protein is locked in a constitutively active, GTP-bound state, leading to persistent and uncontrolled downstream signaling.[1][2] This aberrant signaling drives key cancer hallmarks, including sustained proliferative signaling, evasion of growth suppressors, and resistance to apoptosis.[2][6] The KRAS G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[4][7]
Downstream Signaling Pathways Activated by KRAS G12C
The constitutively active KRAS G12C protein triggers a cascade of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. The KRAS G12C mutation preferentially activates the RAF/MEK/ERK and Ral A/B pathways.[8][9]
The RAF-MEK-ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and survival.[3] Upon activation by GTP-bound KRAS, RAF kinases (ARAF, BRAF, and CRAF) are recruited to the cell membrane and activated. RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.[3][10]
The PI3K-AKT-mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism.[3] Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K.[10] This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a wide range of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD, thereby promoting cell survival.[3][6]
Quantitative Data on KRAS G12C Inhibitors
The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has revolutionized the treatment landscape for patients with these tumors. Sotorasib (AMG 510) and adagrasib (MRTX849) are two such inhibitors that have received regulatory approval.[11]
Preclinical Efficacy of KRAS G12C Inhibitors
| Cell Line | KRAS G12C Status | Inhibitor | IC50 (nM) | Reference |
| NCI-H358 (NSCLC) | Homozygous | Compound [I] | 0.5 µM | [2] |
| NCI-H23 (NSCLC) | Heterozygous | Compound [I] | 1.30 µM | [2] |
| MiaPaCa2 (Pancreatic) | Heterozygous | Compound A | 4 | [8] |
| H358 (NSCLC) | Homozygous | Compound A | 6 | [8] |
| Panel of 13 human KRAS G12C-mutant lung cancer cell lines | - | MRTX-1257 | 0.1 - 356 | [1] |
| Panel of 13 human KRAS G12C-mutant lung cancer cell lines | - | AMG-510 | 0.3 - 2534 | [1] |
Clinical Efficacy of Sotorasib (CodeBreaK 100 Trial - NSCLC)
| Endpoint | Result | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 41% | 33.3% - 48.4% | [12][13] |
| Disease Control Rate (DCR) | 84% | 77.3% - 88.9% | [13] |
| Median Duration of Response (DoR) | 12.3 months | 7.1 - 15.0 months | [12][13] |
| Median Progression-Free Survival (PFS) | 6.3 months | 5.3 - 8.2 months | [12][13] |
| Median Overall Survival (OS) | 12.5 months | 10.0 - 17.8 months | [12][13] |
| 1-Year Overall Survival Rate | 51% | 42.8% - 58.2% | [13] |
| 2-Year Overall Survival Rate | 33% | 25.0% - 40.2% | [12][13] |
Clinical Efficacy of Adagrasib (KRYSTAL-1 Trial - NSCLC)
| Endpoint | Result | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 43% | 33.5% - 52.6% | [5][14] |
| Disease Control Rate (DCR) | 80% | 70.8% - 86.5% | [5][14] |
| Median Duration of Response (DoR) | 8.5 months | 6.2 - 13.8 months | [5][14] |
| Median Progression-Free Survival (PFS) | 6.5 months | 4.7 - 8.4 months | [5][14] |
| Median Overall Survival (OS) | 12.6 months | 9.2 - 19.2 months | [5][14] |
| 2-Year Overall Survival Rate | 31.3% | - | [4][10] |
Key Experimental Protocols for Studying KRAS G12C
A variety of in vitro and in vivo experimental models and assays are employed to investigate the function of KRAS G12C and to evaluate the efficacy of targeted inhibitors.
Cell-Based Assays
-
Cell Viability and Proliferation Assays: These assays, such as the MTT or CellTiter-Glo assays, are used to assess the effect of KRAS G12C inhibitors on the growth and survival of cancer cell lines harboring the mutation. Cells are seeded in multi-well plates and treated with varying concentrations of the inhibitor. After a defined incubation period, cell viability is measured by quantifying metabolic activity or ATP content.
-
Western Blot Analysis: This technique is used to detect the expression and phosphorylation status of proteins in the KRAS G12C signaling pathway.[15][16] Cells are lysed, and the protein extracts are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of KRAS, ERK, AKT, and other downstream effectors. This allows for the assessment of pathway inhibition by targeted drugs.[15][16]
-
Clonogenic Survival Assay: This assay assesses the long-term proliferative capacity of single cells following treatment with a KRAS G12C inhibitor.[17] Cells are seeded at low density and treated with the inhibitor. After several days to weeks, the number of colonies formed is counted to determine the surviving fraction.[17]
References
- 1. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 2. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 3. ascopubs.org [ascopubs.org]
- 4. KRAS G12C Inhibitors: Durability of Response, Efficacy in Combination, in NSCLC - The ASCO Post [ascopost.com]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 11. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sotorasib in Pretreated Patients With KRAS G12C–Mutated NSCLC 2-Year Analysis of CodeBreaK100 - The ASCO Post [ascopost.com]
- 14. targetedonc.com [targetedonc.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying Novel Binding Pockets on KRAS G12C
For: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a frequently mutated oncogene in various human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For many years, KRAS was deemed "undruggable" due to its smooth surface topology and picomolar affinity for its natural ligand, GTP. This paradigm shifted with the development of covalent inhibitors that target the mutant cysteine residue within the Switch-II pocket. The subsequent FDA approval of drugs such as Sotorasib and Adagrasib has validated KRAS G12C as a viable therapeutic target.[1][2]
However, the clinical success of these inhibitors is often hampered by the development of drug resistance.[3][4][5] This has spurred intensive research into alternative strategies to inhibit KRAS G12C function. A promising avenue is the identification and targeting of novel, or "cryptic," allosteric binding pockets on the protein surface. These pockets, which are often not apparent in the unbound protein structure, can be induced to form by the binding of small molecules. This technical guide provides a comprehensive overview of the methodologies, data, and strategic approaches for the discovery and characterization of these novel binding sites on KRAS G12C.
The KRAS G12C Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in critical signal transduction pathways controlling cell proliferation, survival, and differentiation. It cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation abrogates the protein's intrinsic GTPase activity and makes it insensitive to GTPase-activating proteins (GAPs), which normally promote GTP hydrolysis. This results in the accumulation of KRAS G12C in a constitutively active, GTP-bound state, leading to the persistent activation of downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and the PI3K-AKT-mTOR pathways, thereby driving tumorigenesis.[6][7][8]
Caption: The KRAS G12C signaling pathway.
Novel Binding Pockets on KRAS G12C
Beyond the canonical Switch-II pocket, several other allosteric sites have been discovered on KRAS G12C. These novel pockets provide new opportunities for therapeutic intervention, potentially with different mechanisms of action or improved resistance profiles.
Table 1: Novel and Key Allosteric Binding Pockets on KRAS G12C
| Pocket Name/Location | Key Residues | Description | Discovery Method(s) |
| Switch-II Pocket (S-IIP) | G12C, Q61H, H95 | The benchmark allosteric pocket targeted by approved covalent inhibitors, located beneath the Switch-II region.[9][10] | Fragment Screening, X-ray Crystallography |
| Cys118 Pocket | Cys118 | An alternative pocket near cysteine 118 that can be engaged by covalent fragments.[1] | Fragment Screening, X-ray Crystallography |
| Tyr71-induced Pocket | Tyr71 | A hydrophobic pocket formed between the α2-helix of Switch-II and the core β-sheet upon the rotation of Tyr71.[1] | Fragment Screening, X-ray Crystallography |
| Pocket 3 | Undefined | A cryptic pocket located in the C-terminal lobe of KRAS, distant from the effector-binding interface. | Deep Mutational Scanning |
Experimental Protocols for Identifying Novel Binding Pockets
The discovery and validation of novel binding pockets on KRAS G12C require a multidisciplinary approach that integrates biophysical, biochemical, structural, and computational methodologies.
Experimental Workflow for Novel Pocket Discovery
The diagram below outlines a typical workflow for the identification and characterization of novel binding pockets and their corresponding inhibitors.
Caption: A general experimental workflow for novel pocket discovery.
Detailed Methodologies
This protocol details the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR for identifying small molecule fragments that bind to KRAS G12C.[3][11]
-
Protein Preparation :
-
Express and purify ¹⁵N-isotopically labeled KRAS G12C (typically residues 1-169) in E. coli.
-
Ensure the protein is uniformly in the GDP-bound state by incubating with excess GDP and EDTA, followed by buffer exchange into a buffer containing MgCl₂ and GDP.[3]
-
Prepare a final protein stock of 50-100 µM in a suitable NMR buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂, 10% D₂O).
-
-
Fragment Screening :
-
Prepare cocktails of 5-10 fragments, each at a stock concentration of 10-50 mM in a deuterated solvent like DMSO-d₆.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a fragment cocktail to the protein sample to a final concentration of 100-500 µM per fragment and acquire a new HSQC spectrum.
-
Identify binding events by observing significant chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum.
-
-
Hit Deconvolution and Characterization :
-
For cocktails showing binding, test each fragment individually to identify the active compound(s).
-
Perform a titration by adding increasing concentrations of the hit fragment to the protein and recording an HSQC spectrum at each step to determine the dissociation constant (Kd) by fitting the CSPs to a binding isotherm.
-
Map the binding site by identifying the residues exhibiting the most significant CSPs.
-
This protocol describes a high-throughput method to screen for fragments that covalently bind to KRAS G12C.[1][12][13][14][15][16]
-
Reaction Setup :
-
In a 384-well plate format, incubate 10 µM of purified KRAS G12C with 500 µM of each acrylamide-containing fragment.
-
Use a reaction buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl, with 10 mM EDTA to accelerate nucleotide exchange.[1] Maintain a final DMSO concentration of ≤5%.
-
Incubate at room temperature for 24 hours.
-
-
MS Analysis :
-
Quench the reaction by adding formic acid to a final concentration of 0.2-0.4%.[1][12]
-
Perform LC-MS analysis using a desalting column to determine the intact mass of the protein.
-
A mass shift corresponding to the molecular weight of the fragment indicates covalent modification.
-
Identify hits as fragments that result in >50% modification of the protein.
-
-
Hit Confirmation :
-
Confirm hits by re-testing at various concentrations and time points.
-
Utilize tandem mass spectrometry (MS/MS) to confirm the site of modification (e.g., Cys12 vs. Cys118).
-
ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions.[7][17][18][19][20]
-
Sample Preparation :
-
Extensively dialyze both the purified KRAS G12C and the inhibitor against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂) to minimize heats of dilution.
-
Accurately measure the concentrations of both protein and ligand.
-
Degas all solutions prior to the experiment.
-
-
ITC Experiment :
-
Load the sample cell with 10-50 µM KRAS G12C.
-
Load the injection syringe with the inhibitor at a concentration 10-20 times that of the protein.
-
Perform a series of injections of the inhibitor into the protein solution, allowing for equilibration between each injection.
-
-
Data Analysis :
-
Integrate the heat change peaks and subtract the heat of dilution from a control experiment (inhibitor injected into buffer).
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
SPR is a label-free technique for real-time monitoring of binding kinetics.[6][8][21][22][23]
-
Immobilization :
-
Immobilize purified KRAS G12C onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
-
Inject the protein in a low-salt buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate immobilization.
-
Block remaining active sites with ethanolamine.
-
-
Binding Analysis :
-
Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject a series of dilutions of the inhibitor over the immobilized KRAS G12C surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis :
-
Perform double-reference subtraction (reference flow cell and buffer injection).
-
Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
This technique provides high-resolution structural insights into the protein-ligand interaction.[24][25][26][27][28]
-
Complex Formation :
-
Co-crystallization : Incubate purified KRAS G12C (5-10 mg/mL) with a 5-10 fold molar excess of the inhibitor prior to setting up crystallization screens.
-
Soaking : Grow apo-crystals of KRAS G12C and then transfer them to a solution containing 1-10 mM of the inhibitor for a duration of minutes to days.
-
-
Crystallization and Data Collection :
-
Screen for optimal crystallization conditions.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination :
-
Process the diffraction data and solve the structure by molecular replacement using a known KRAS structure.
-
Build and refine the protein-ligand complex model.
-
Analyze the final structure to characterize the binding pocket and key intermolecular interactions.
-
Quantitative Data for Inhibitors of Novel Pockets
The following table presents a summary of publicly available quantitative data for selected KRAS G12C inhibitors.
Table 2: Quantitative Data for Selected KRAS G12C Inhibitors
| Compound | Target Pocket | Assay Type | Kd (nM) | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) |
| BI-0474 | Switch-II Pocket | AlphaScreen | - | 7 | 1,000,000 |
| Naphthyridinone 1 | Switch-II Pocket | Biochemical | - | 2800 | - |
| Compound 12 (Ostrem et al.) | Switch-II Pocket | Thermal Shift | - | - | - |
| Divarasib | Switch-II Pocket | In vitro | - | - | - |
| MRTX1133 (G12D selective) | Switch-II Pocket | TR-FRET | - | 0.14 | - |
| AMG510 (Sotorasib) | Switch-II Pocket | TR-FRET | - | 8.88 | - |
Note: Comprehensive quantitative data for inhibitors targeting novel pockets other than the Switch-II pocket is an active area of research and less prevalent in public databases.
Logical Relationships in KRAS G12C Drug Discovery
The discovery of novel KRAS G12C inhibitors is a cyclical process that leverages the synergy between computational and experimental methods.
Caption: The interplay between computational and experimental methods.
Conclusion
The identification and targeting of novel binding pockets on KRAS G12C is a rapidly evolving and critical area of cancer research. By moving beyond the well-established Switch-II pocket, there is a significant opportunity to develop next-generation inhibitors that can overcome existing resistance mechanisms and provide more durable clinical responses. The successful discovery of these new allosteric sites and their cognate ligands will continue to rely on the synergistic application of advanced experimental and computational techniques as outlined in this guide. The continued exploration of the KRAS G12C surface has the potential to unlock new therapeutic strategies and ultimately improve outcomes for patients with KRAS G12C-driven cancers.
References
- 1. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C fragment screening renders new binding pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 19. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 23. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 24. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 26. journals.iucr.org [journals.iucr.org]
- 27. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 28. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
Preclinical Evaluation of KRAS G12C Inhibitor Efficacy: A Technical Guide
The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, turning a previously "undruggable" target into a viable therapeutic avenue.[1][2][3] The preclinical evaluation of these inhibitors is a multifaceted process, essential for determining efficacy, understanding mechanisms of action, and predicting clinical outcomes. This guide provides an in-depth overview of the core methodologies, data interpretation, and key considerations for researchers in the field of KRAS-targeted drug development.
The KRAS G12C Signaling Axis
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling.[3][4] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), Guanine Nucleotide Exchange Factors (GEFs) like SOS1 facilitate the exchange of GDP for GTP, switching KRAS to its active state.[1][5] The G12C mutation impairs the ability of GTPase Activating Proteins (GAPs) to promote GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state.[1] This leads to aberrant activation of downstream pro-survival and proliferative pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1][2] Covalent KRAS G12C inhibitors selectively bind to the mutant cysteine-12 residue, trapping the protein in its inactive, GDP-bound state.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biochemical Assays for KRAS G12C Inhibitor 45: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the initial biochemical assays relevant to the characterization of KRAS G12C inhibitors, with a specific focus on the conceptual framework surrounding a molecule designated as "inhibitor 45" in patent literature. Due to the limited availability of public data for this specific compound, this guide leverages established methodologies and data from well-characterized KRAS G12C inhibitors to present a comprehensive resource.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common oncogenic driver in various cancers, including non-small cell lung cancer and colorectal cancer.[1] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant downstream signaling.[1]
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy. These inhibitors form a covalent bond with the thiol group of Cys12, trapping the protein in its inactive, GDP-bound state and thereby blocking downstream signaling.
Quantitative Data Presentation
The initial biochemical characterization of a KRAS G12C inhibitor typically involves determining its potency and selectivity through various assays. While specific quantitative data for "inhibitor 45" from patent WO2015054572A1 is not publicly available, the following table illustrates the types of data that are critical for evaluating such a compound. Data for well-known KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), are provided as representative examples.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Inhibitor 45 |
| Target | KRAS G12C | KRAS G12C | KRAS G12C |
| Assay Type | Biochemical (e.g., TR-FRET, SPR) | Biochemical (e.g., TR-FRET, SPR) | Not Publicly Available |
| IC50 (nM) | ~8.88 (Nucleotide Exchange) | Not Publicly Available | Not Publicly Available |
| KD (nM) | Not Publicly Available | ~9.59 | Not Publicly Available |
| kinact/KI (M-1s-1) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Cellular IC50 (µM) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Reference | [3] | [4] | Patent WO2015054572A1 |
Note: The table above serves as a template. The discovery and characterization of novel inhibitors would involve populating such a table with experimentally derived values.
Experimental Protocols
The following are detailed methodologies for key biochemical assays used in the initial characterization of KRAS G12C inhibitors, based on publicly available information and protocols described in relevant patents.
General Biochemical Inhibition Assay
This protocol is adapted from the general procedure described in patent WO2015054572A1 for the assessment of KRAS G12C inhibitors.
Objective: To determine the inhibitory activity of a test compound against the KRAS G12C protein.
Materials:
-
Test Compound: "Inhibitor 45" or other test compounds, prepared as a 10 mM stock solution in DMSO.
-
Protein: His-tagged KRAS G12C (amino acids 1-169), GDP-loaded, diluted to 2 µM in assay buffer.
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM MgCl2.
-
Plates: 96-well storage plates and assay plates.
-
Detection Method: A suitable method to measure the modification of KRAS G12C by the inhibitor, such as mass spectrometry or a fluorescence-based probe.
Procedure:
-
Compound Preparation: Dilute the 10 mM stock solution of the test compound in DMSO to a 50X final test concentration in a 96-well storage plate. Vortex the compound stock solutions before use.
-
Assay Reaction:
-
In an assay plate, combine the diluted test compound with the 2 µM KRAS G12C protein solution.
-
The final concentration of the protein and compound will depend on the specific assay design.
-
Incubate the reaction mixture for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Detection:
-
After incubation, analyze the reaction mixture to determine the extent of KRAS G12C modification by the inhibitor.
-
This can be achieved by various techniques, including:
-
Mass Spectrometry (LC-MS): To observe the mass shift corresponding to the covalent adduction of the inhibitor to the protein.
-
Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled KRAS G12C and measuring the change in FRET signal upon inhibitor binding.
-
Probe Competition Assay: Using a fluorescent or biotinylated probe that covalently binds to Cys12 and measuring the displacement by the test inhibitor.
-
-
-
Data Analysis:
-
Calculate the percentage of KRAS G12C modification at different inhibitor concentrations.
-
Plot the percentage of modification against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
KRAS G12C Probe Occupancy TR-FRET Assay
This method, described in patent WO2021118877A1, measures the ability of an inhibitor to compete with a probe for binding to KRAS G12C.
Objective: To quantify the binding of an inhibitor to KRAS G12C in a competitive format.
Materials:
-
Test Compound: Serial dilutions of the inhibitor.
-
Protein: Purified KRAS G12C protein.
-
Probe: A fluorescently labeled covalent probe that binds to Cys12 of KRAS G12C.
-
Detection Reagents: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) donor and acceptor pair (e.g., an antibody against a tag on the protein and a fluorescently labeled streptavidin if the probe is biotinylated).
-
Assay Buffer: Buffer compatible with TR-FRET measurements.
Procedure:
-
Incubation: Incubate the purified KRAS G12C protein with a serial dilution of the test compound for a specified time to allow for binding.
-
Probe Addition: Add the fluorescently labeled covalent probe to the mixture and incubate for a further period to allow the probe to react with any unoccupied KRAS G12C.
-
Detection: Add the TR-FRET detection reagents. The FRET signal will be proportional to the amount of probe bound to the KRAS G12C protein.
-
Data Analysis: A decrease in the TR-FRET signal with increasing concentrations of the test compound indicates competitive binding. The IC50 value can be determined by plotting the TR-FRET signal against the inhibitor concentration.
Visualizations
The following diagrams illustrate the KRAS G12C signaling pathway and a general experimental workflow for a biochemical assay.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Caption: General experimental workflow for a biochemical assay to determine inhibitor potency.
References
- 1. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2024091409A1 - Tricyclic derivatives as kras inhibitors - Google Patents [patents.google.com]
- 4. EP3871673A1 - Novel indazole compound or salt thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine KRAS G12C Inhibitor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key therapeutic target. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in the switch-II pocket of the inactive GDP-bound KRAS G12C protein has marked a significant breakthrough in cancer therapy.
These application notes provide detailed protocols for a suite of cell-based assays essential for the discovery and characterization of KRAS G12C inhibitors. The described assays enable the assessment of a compound's activity at three critical levels: direct target engagement, modulation of downstream signaling pathways, and overall impact on cancer cell viability.
Target Engagement Assays
Target engagement assays are crucial to confirm that a KRAS G12C inhibitor directly interacts with its intended target within a cellular context.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture: Culture KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) to 80-90% confluency.
-
Compound Treatment: Treat cells with the KRAS G12C inhibitor at various concentrations or a vehicle control (e.g., 1% DMSO) for 1-2 hours at 37°C.
-
Heat Shock: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and expose to a temperature gradient (e.g., 44°C to 68°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., M-PER extraction buffer supplemented with protease and phosphatase inhibitors).[2]
-
Protein Quantification: Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant and quantify the amount of soluble KRAS G12C protein at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Downstream Signaling Assays
KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[3][4] Effective KRAS G12C inhibitors are expected to suppress these signaling cascades.
Phospho-ERK (pERK) Inhibition Assay (Western Blot)
Western blotting is a standard technique to qualitatively and semi-quantitatively measure the inhibition of ERK phosphorylation, a key node in the MAPK pathway.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed KRAS G12C mutant cells (e.g., H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the KRAS G12C inhibitor for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the pERK signal to the total ERK signal.
High-Throughput Phospho-ERK Assay (HTRF or AlphaLISA)
For screening larger compound libraries, homogeneous time-resolved fluorescence (HTRF) or AlphaLISA assays offer a high-throughput alternative to Western blotting for measuring pERK levels.[6]
Experimental Protocol:
-
Cell Plating: Dispense KRAS G12C mutant cells into 384-well plates and incubate overnight.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Cell Lysis: After a defined incubation period, lyse the cells directly in the wells according to the manufacturer's protocol (e.g., Cisbio Phospho-ERK 1/2 (Thr202/204) cellular kit).
-
Detection: Add the HTRF or AlphaLISA detection reagents (e.g., europium cryptate-labeled anti-total ERK antibody and d2-labeled anti-phospho-ERK antibody).
-
Signal Measurement: After incubation, read the plate on a compatible microplate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor signals and plot the results against the compound concentration to determine the IC50 value for pERK inhibition.
Quantitative Data Summary: pERK Inhibition
| Inhibitor | Cell Line | Assay Format | IC50 (nM) | Reference |
| Compound A | MIA PaCa-2 | ELISA | 4 | [1] |
| Compound A | NCI-H358 | ELISA | 6 | [1] |
| MRTX-1257 | Human KRAS G12C Lung Cancer Cell Lines | Viability Assay | 0.1 - 356 | [7][8] |
| AMG-510 | Human KRAS G12C Lung Cancer Cell Lines | Viability Assay | 0.3 - 2534 | [7][8] |
Cellular Viability Assays
Cellular viability assays are fundamental for determining the cytotoxic or cytostatic effects of KRAS G12C inhibitors on cancer cells.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a robust, high-throughput method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Experimental Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density.[9]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control for background luminescence.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated cells (representing 100% viability) and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Quantitative Data Summary: Cell Viability (IC50 Values)
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | NCI-H23 | 9.8 | [11] |
| Sotorasib (AMG-510) | SW1573 | 47.3 | [11] |
| Adagrasib (MRTX-849) | NCI-H23 | 12.5 | [11] |
| Adagrasib (MRTX-849) | SW1573 | 15.6 | [11] |
| RM-018 | NCI-H358 | Low nanomolar | [12] |
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of its inhibitors.
Experimental Workflow for KRAS G12C Inhibitor Screening
Caption: A typical workflow for the screening and characterization of KRAS G12C inhibitors.
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ch.promega.com [ch.promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. researchgate.net [researchgate.net]
- 12. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing KRAS G12C Inhibitor Potency In Vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[1][2] This mutation leads to a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[3][4][5] The development of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant has marked a significant advancement in cancer therapy.[6]
This document provides a detailed protocol for assessing the in vitro potency of KRAS G12C inhibitors. It covers essential biochemical and cell-based assays to determine inhibitor affinity, cellular activity, and impact on downstream signaling pathways.
KRAS G12C Signaling Pathway
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[7] Guanine nucleotide exchange factors (GEFs), such as SOS1, promote the exchange of GDP for GTP, leading to KRAS activation.[3] The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, thus locking KRAS in a persistently active state and leading to the constitutive activation of downstream effector pathways.[3]
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
A comprehensive assessment of KRAS G12C inhibitor potency involves a tiered approach, starting with biochemical assays to measure direct binding and functional inhibition, followed by cell-based assays to evaluate cellular potency and target engagement.
Biochemical Assays
Biochemical assays are crucial for determining the direct interaction of an inhibitor with the KRAS G12C protein.
This assay measures the inhibitor's effect on the exchange of GDP for GTP, a critical step in KRAS activation.[8][9]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to monitor the binding of a GTP analog to KRAS G12C. Inhibition of nucleotide exchange by a compound results in a decreased FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human KRAS G12C protein and the GEF (e.g., SOS1) in assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
Prepare a solution of a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) and a terbium-labeled anti-His-tag antibody (assuming His-tagged KRAS).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the inhibitor dilution or DMSO control to the wells.
-
Add 4 µL of the KRAS G12C/SOS1 mix.
-
Incubate for 15-30 minutes at room temperature.
-
Add 4 µL of the BODIPY-FL-GTP solution to initiate the exchange reaction.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Add 4 µL of the Tb-anti-His antibody solution.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay identifies inhibitors that disrupt the interaction between KRAS G12C and the GEF SOS1.[10][11]
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the binding of KRAS G12C to SOS1. Donor and acceptor beads are brought into proximity when the proteins interact, generating a chemiluminescent signal.
Experimental Protocol:
-
Reagent Preparation:
-
Use a commercially available kit or prepare reagents with biotinylated KRAS G12C and GST-tagged SOS1.
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the inhibitor dilution or DMSO control.
-
Add 4 µL of the biotinylated KRAS G12C protein.
-
Add 4 µL of the GST-tagged SOS1 protein.
-
Incubate for 30-60 minutes at room temperature.
-
Add 5 µL of a mix of streptavidin-coated donor beads and anti-GST-coated acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the inhibitor concentration and determine the IC₅₀ value.
-
Cell-Based Assays
Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target, and exert a biological effect.
Caption: Tiered Experimental Workflow for Inhibitor Assessment.
This assay measures the anti-proliferative effect of the inhibitor on cancer cell lines harboring the KRAS G12C mutation.
Principle: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.
Experimental Protocol:
-
Cell Culture:
-
Use a KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2).
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (96-well plate format):
-
Seed cells at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Treat cells with a serial dilution of the inhibitor or DMSO control.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the percentage of viable cells against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[12]
-
This assay assesses the inhibitor's effect on the phosphorylation status of key proteins in the KRAS downstream signaling pathways.[13][14]
Principle: Western blotting is used to detect changes in the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), which are markers of MAPK and PI3K/AKT pathway activation, respectively.[15]
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the levels of phosphorylated proteins in treated versus untreated cells.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of inhibitor potency across different assays.
Table 1: Summary of In Vitro Potency Data for KRAS G12C Inhibitors
| Compound ID | TR-FRET IC₅₀ (nM) | AlphaLISA IC₅₀ (nM) | Cell Viability GI₅₀ (nM) (NCI-H358) | p-ERK Inhibition IC₅₀ (nM) |
| Inhibitor A | 15.2 | 25.8 | 50.1 | 45.5 |
| Inhibitor B | 5.6 | 8.9 | 18.7 | 15.2 |
| Sotorasib | 2.1 | 4.5 | 10.3 | 8.9 |
| Adagrasib | 1.8 | 3.9 | 9.8 | 7.5 |
Conclusion
The described protocols provide a robust framework for the in vitro characterization of KRAS G12C inhibitors. By combining biochemical and cell-based assays, researchers can effectively evaluate inhibitor potency, selectivity, and mechanism of action. This comprehensive approach is critical for the identification and optimization of novel therapeutic agents targeting KRAS G12C-driven cancers.
References
- 1. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. revvity.com [revvity.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models in the preclinical evaluation of KRAS G12C inhibitors. The information is intended to guide researchers in selecting appropriate models and designing robust in vivo studies to assess the efficacy and pharmacodynamics of novel therapeutic agents targeting the KRAS G12C mutation.
Introduction to Animal Models for KRAS G12C Inhibitor Testing
The development of effective KRAS G12C inhibitors has been a significant breakthrough in oncology. To evaluate the in vivo efficacy of these targeted therapies, several preclinical animal models are employed. The most common models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs). Each model offers unique advantages and limitations, and the choice of model depends on the specific research question.
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously or orthotopically implanting established human cancer cell lines harboring the KRAS G12C mutation into immunodeficient mice. CDX models are highly reproducible, cost-effective, and suitable for initial efficacy screening of drug candidates.[1][2][3]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[4][5] These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[4]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to express the KRAS G12C mutation in specific tissues, leading to the spontaneous development of tumors.[6][7] These models are invaluable for studying tumor initiation, progression, and the interaction of the tumor with a competent immune system.[8]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of two prominent KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), in various preclinical models.
Table 1: Sotorasib (AMG 510) In Vivo Efficacy Data
| Cancer Type | Model Type | Cell Line/PDX Model | Dosing Regimen | Efficacy Readout | Results | Citation |
| NSCLC | CDX | H358 | 100 mg/kg, oral, daily | Tumor Regression | Durable tumor regression | [9] |
| NSCLC | PDX | - | 200 mg/kg | ERK Phosphorylation Inhibition | Near-complete inhibition | |
| NSCLC | Clinical Trial (CodeBreaK 100) | Human | 960 mg, once daily | Objective Response Rate (ORR) | 37.1% | [10] |
| NSCLC | Clinical Trial (CodeBreaK 100) | Human | 960 mg, once daily | Disease Control Rate (DCR) | 80.6% | [11][10] |
| NSCLC | Clinical Trial (CodeBreaK 100) | Human | 960 mg, once daily | Median Progression-Free Survival (PFS) | 6.8 months | [6][11] |
| NSCLC | Clinical Trial (CodeBreaK 200) | Human | - | Objective Response Rate (ORR) | 28.1% | [5] |
| NSCLC | Clinical Trial (CodeBreaK 200) | Human | - | Median Progression-Free Survival (PFS) | 5.6 months | [5] |
| Pancreatic Cancer | Clinical Trial (CodeBreaK 100) | Human | 960 mg, once daily | Objective Response Rate (ORR) | 21.1% | [12] |
| Pancreatic Cancer | Clinical Trial (CodeBreaK 100) | Human | 960 mg, once daily | Disease Control Rate (DCR) | 84.2% | [8][12] |
Table 2: Adagrasib (MRTX849) In Vivo Efficacy Data
| Cancer Type | Model Type | Cell Line/PDX Model | Dosing Regimen | Efficacy Readout | Results | Citation |
| Colorectal Cancer | PDX | - | Monotherapy | Durable Tumor Regression | Deep and durable regression | [13] |
| Colorectal Cancer | Clinical Trial (KRYSTAL-1) | Human | 600 mg, twice daily (monotherapy) | Objective Response Rate (ORR) | 19% | [14] |
| Colorectal Cancer | Clinical Trial (KRYSTAL-1) | Human | 600 mg, twice daily (monotherapy) | Median Progression-Free Survival (PFS) | 5.6 months | [14] |
| Colorectal Cancer | Clinical Trial (KRYSTAL-1) | Human | 600 mg adagrasib + cetuximab | Objective Response Rate (ORR) | 34% | [15][16] |
| Colorectal Cancer | Clinical Trial (KRYSTAL-1) | Human | 600 mg adagrasib + cetuximab | Median Duration of Response (DOR) | 5.8 months | [17] |
| Colorectal Cancer | Clinical Trial (KRYSTAL-1) | Human | 600 mg adagrasib + cetuximab | Median Overall Survival (OS) | 15.9 months | [15][16] |
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
This protocol describes the subcutaneous implantation of KRAS G12C mutant non-small cell lung cancer (NSCLC) cells into immunodeficient mice.
Materials:
-
KRAS G12C mutant human NSCLC cell line (e.g., NCI-H358, A549)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture KRAS G12C mutant cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
-
Preparation of Cell Suspension for Injection:
-
Subcutaneous Injection:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair on the right flank of the mouse.
-
Using a 1 mL syringe with a 25-27 gauge needle, draw up 100 µL of the cell/Matrigel suspension (containing 1 x 106 cells).[21]
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension, creating a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.[19]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth starting 7-10 days post-injection.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[22]
-
Mice are typically randomized into treatment groups when tumors reach a volume of 100-200 mm³.
-
Protocol 2: Administration of KRAS G12C Inhibitors by Oral Gavage
This protocol details the procedure for administering oral formulations of KRAS G12C inhibitors to mice.
Materials:
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
Vehicle for formulation (e.g., 0.5% methylcellulose, 10% Captisol in 50 mM citrate buffer)
-
Sterile water or saline
-
Gavage needles (flexible or rigid with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Drug Formulation:
-
Prepare the drug formulation at the desired concentration in the appropriate vehicle. Ensure the drug is fully dissolved or in a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[23]
-
Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.[24][25]
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.[24]
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus.[23] Do not force the needle; if resistance is met, withdraw and reinsert.[24]
-
Slowly administer the drug solution.[25]
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.[25]
-
Protocol 3: Assessment of Tumor Response
This protocol outlines the method for calculating Tumor Growth Inhibition (TGI) to evaluate the efficacy of a KRAS G12C inhibitor.
Procedure:
-
Data Collection:
-
Measure tumor volumes in both the control (vehicle-treated) and treated groups at regular intervals throughout the study.
-
-
Calculation of Tumor Growth Inhibition (TGI):
-
TGI is calculated at a specific time point (e.g., at the end of the study) using the following formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Alternatively, TGI can be calculated based on the change in tumor volume from the start of treatment: TGI (%) = [1 - ((Tt - T0) / (Ct - C0))] x 100 Where:
-
Tt = Mean tumor volume of the treated group at time t
-
T0 = Mean tumor volume of the treated group at the start of treatment
-
Ct = Mean tumor volume of the control group at time t
-
C0 = Mean tumor volume of the control group at the start of treatment
-
-
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.
Experimental Workflow for CDX Model Efficacy Study
Caption: Standard experimental workflow for a CDX efficacy study.
References
- 1. onclive.com [onclive.com]
- 2. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Sotorasib for Lung Cancers with KRAS p.G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usmedicine.com [usmedicine.com]
- 6. rimed.org [rimed.org]
- 7. researchgate.net [researchgate.net]
- 8. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. virginiacancerspecialists.com [virginiacancerspecialists.com]
- 10. onclive.com [onclive.com]
- 11. First data for sotorasib in patients with pancreatic cancer with <em>KRAS</em> p.G12C mutation: A phase I/II study evaluating efficacy and safety - ASCO [asco.org]
- 12. Adagrasib, Cetuximab Shows Activity Against CRC With KRAS G12C - Mass General Advances in Motion [advances.massgeneral.org]
- 13. Adagrasib in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FDA grants accelerated approval to adagrasib with cetuximab for KRAS G12C-mutated colorectal cancer | FDA [fda.gov]
- 16. Nude mice NSCLC xenograft protocol [bio-protocol.org]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. 2.6. Subcutaneous xenograft nude mouse model [bio-protocol.org]
- 20. A subcutaneous NSCLC xenograft mouse model [bio-protocol.org]
- 21. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 22. research.fsu.edu [research.fsu.edu]
- 23. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of KRAS G12C Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and evaluation of analogs of KRAS G12C inhibitors, focusing on compounds structurally related to Adagrasib (MRTX849). The protocols outlined below are intended to serve as a guide for researchers in the field of oncology and medicinal chemistry.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, has emerged as a key target for therapeutic intervention. This has led to the development of covalent inhibitors that specifically bind to the mutant cysteine, locking the KRAS protein in an inactive state. Adagrasib is a potent and selective covalent inhibitor of KRAS G12C.[1][2] This document outlines the synthetic strategies and experimental protocols for preparing analogs of such inhibitors, alongside methods for their biological evaluation.
Synthetic Strategies
The synthesis of KRAS G12C inhibitor analogs, particularly those with a tetrahydropyridopyrimidine core similar to Adagrasib, often involves a modular approach. A key strategy is the late-stage introduction of chiral building blocks to maximize synthetic efficiency and allow for the exploration of structure-activity relationships (SAR). A notable advancement in this area is the development of a transition-metal and protection-free synthesis, which improves the overall yield and scalability of the process.[3][4][5]
A common retrosynthetic analysis of Adagrasib and its analogs breaks the molecule down into three key fragments: a substituted piperazine moiety, a prolinol derivative, and a naphthyl or other aromatic group, all attached to a central tetrahydropyridopyrimidine core. The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) reactions to assemble these fragments.[1][5]
Data Presentation
The following tables summarize quantitative data for the synthesis and activity of Adagrasib and representative analogs.
Table 1: Synthesis and In Vitro Activity of Adagrasib
| Compound | Overall Yield (%) | KRAS G12C IC50 (nM) | Cell Line |
| Adagrasib (MRTX849) | 45[3][4] | 120-150[2] | KRAS G12C Mutant Cell Lines |
Table 2: Biological Activity of Representative KRAS G12C Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Adagrasib (MRTX849) | KRAS G12C | 120-150[2] | Cell-based |
| Sotorasib (AMG 510) | KRAS G12C | 8.88[6] | Biochemical |
| MRTX1133 | KRAS G12D | 0.14[6] | Biochemical |
| LY3537982 | KRAS G12C | Lower than Sotorasib and Adagrasib | Cell-based |
Experimental Protocols
Protocol 1: Synthesis of the Tetrahydropyridopyrimidine Core
This protocol describes a key step in the synthesis of the central scaffold of Adagrasib analogs.
Materials:
-
Appropriate starting materials for the tetrahydropyridopyrimidine core synthesis (e.g., substituted pyridines and pyrimidines)
-
Solvents (e.g., DMA, NMP)
-
Bases (e.g., Cs2CO3, DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting materials in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 150 °C) and stir for the designated time. Microwave irradiation can be used to accelerate the reaction.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Confirm the structure and purity of the product using NMR, mass spectrometry, and HPLC.
Protocol 2: Sequential SNAr Reactions for Analog Synthesis
This protocol outlines the modular assembly of the final inhibitor analogs.
Materials:
-
Tetrahydropyridopyrimidine core
-
Substituted piperazines
-
Prolinol derivatives
-
Aromatic halides (e.g., chloronaphthyl bromide)
-
Solvents (e.g., acetonitrile, water)
-
Bases (e.g., K3PO4, NaOt-Am)
Procedure:
-
First SNAr Reaction (Piperazine coupling):
-
Dissolve the tetrahydropyridopyrimidine core in a suitable solvent.
-
Add the substituted piperazine and a base.
-
Heat the reaction mixture and monitor for completion.
-
Perform an aqueous work-up and purify the product as described in Protocol 1.
-
-
Second SNAr Reaction (Prolinol coupling):
-
To the product from the first SNAr reaction, add the prolinol derivative and a suitable base in a solvent mixture (e.g., acetonitrile-water).[1]
-
Stir the reaction at the optimized temperature until completion.
-
Isolate and purify the product.
-
-
Final Amidation (Warhead attachment):
-
Couple the product from the second SNAr reaction with 2-fluoroacrylic acid or its sodium salt using a coupling agent like T3P.[1]
-
Purify the final analog using crystallization or chromatography.
-
Protocol 3: Biochemical Assay for KRAS G12C Inhibition
This protocol describes a method to assess the inhibitory activity of the synthesized analogs.
Materials:
-
Recombinant KRAS G12C protein
-
Synthesized inhibitor analogs
-
Assay buffer
-
Fluorescently labeled GTP or GDP
-
SOS1 protein (a guanine nucleotide exchange factor)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor analogs in DMSO.
-
Assay Reaction: In a microplate, mix the KRAS G12C protein with the inhibitor at various concentrations and incubate for a defined period.
-
Nucleotide Exchange Reaction: Initiate the nucleotide exchange by adding a mixture of fluorescently labeled GTP/GDP and SOS1.
-
Data Acquisition: Monitor the change in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.
Protocol 4: Cell-Based Assay for KRAS G12C Inhibition
This protocol evaluates the efficacy of the inhibitors in a cellular context.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Synthesized inhibitor analogs
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
-
Antibodies for downstream signaling pathway analysis (e.g., p-ERK, p-AKT) for Western blotting
Procedure:
-
Cell Culture: Culture the KRAS G12C mutant cells under standard conditions.
-
Compound Treatment: Treat the cells with varying concentrations of the inhibitor analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Measure cell viability using a standard assay to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis: Lyse the treated cells and perform Western blotting to analyze the phosphorylation status of downstream effectors like ERK and AKT to confirm target engagement and pathway inhibition.
Mandatory Visualizations
KRAS G12C Signaling Pathway
Caption: The KRAS G12C signaling pathway and the mechanism of its inhibition.
General Synthesis Workflow for KRAS G12C Inhibitor Analogs
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for Western Blot Analysis of Downstream KRAS Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein that drives tumor growth and survival.[3][4] This aberrant signaling primarily occurs through two major downstream pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Monitoring the activation state of these downstream pathways is crucial for understanding the efficacy of novel anti-cancer therapies targeting KRAS or its effectors. Western blotting is a widely used and powerful technique to semi-quantitatively measure the levels of specific proteins and their post-translational modifications, such as phosphorylation, which is a hallmark of pathway activation. This document provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of key downstream targets of KRAS signaling, namely ERK1/2 and AKT.
Key Downstream Signaling Pathways
Activated KRAS promotes cell proliferation, survival, and differentiation by activating downstream signaling cascades. The two primary pathways are:
-
RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation. Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2 (also known as p44/42 MAPK).
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and growth. Activated KRAS can activate phosphoinositide 3-kinase (PI3K), which leads to the phosphorylation and activation of AKT. Activated AKT then modulates a variety of downstream targets to promote cell survival and inhibit apoptosis.
The activation of these pathways can be effectively monitored by measuring the phosphorylation of key kinases, specifically phospho-ERK1/2 (Thr202/Tyr204) and phospho-AKT (Ser473).
Experimental Protocols
This section details the step-by-step methodology for Western blot analysis of downstream KRAS signaling.
Diagram of the Experimental Workflow
Caption: A schematic overview of the Western blot workflow.
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%) or reagents for hand-casting gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[5]
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: TBS-T.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with compounds of interest (e.g., KRAS inhibitors) for the desired time points. Include appropriate vehicle controls.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Activate the PVDF membrane in methanol for 30 seconds before assembly in the transfer stack.
-
Perform the transfer according to the transfer system manufacturer's instructions (e.g., wet or semi-dry transfer).
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (typically 1:2000 to 1:5000).
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[5]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To probe for multiple proteins on the same membrane, the membrane can be stripped.
-
Wash the membrane in a stripping buffer (commercially available or lab-prepared) to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly and re-block before incubating with the next primary antibody. It is recommended to first probe for the phospho-protein, then strip and probe for the total protein.
-
Diagram of the KRAS Signaling Pathway
Caption: Key downstream pathways of KRAS signaling.
Data Presentation and Analysis
Quantitative analysis of Western blots is essential for comparing the effects of different treatments. Densitometry is used to measure the intensity of the bands, which corresponds to the amount of protein.
Example Quantitative Data
The following table summarizes hypothetical data from a Western blot experiment investigating the effect of a KRAS G12C inhibitor on downstream signaling in a cancer cell line.
| Treatment | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-AKT / Total AKT (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 |
| KRAS G12C Inhibitor (1 µM) | 0.25 | 0.60 |
| KRAS G12C Inhibitor (10 µM) | 0.05 | 0.30 |
Data are presented as the mean fold change from three independent experiments. The ratio of the phosphorylated protein to the total protein is first calculated for each sample, and then normalized to the vehicle control.
Data Interpretation
A decrease in the ratio of phosphorylated ERK to total ERK and phosphorylated AKT to total AKT upon treatment with a KRAS inhibitor indicates successful target engagement and pathway inhibition. The magnitude of this decrease can be used to assess the potency and efficacy of the compound. It is crucial to include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Conclusion
Western blotting is an indispensable tool for elucidating the activity of KRAS downstream signaling pathways. By carefully following this detailed protocol, researchers can obtain reliable and reproducible data on the phosphorylation status of key effector proteins like ERK and AKT. This information is critical for basic research into KRAS-driven cancers and for the preclinical development of novel targeted therapies.
References
- 1. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vitro Modeling of KRAS G12C Mutations Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the creation of in vitro cell line models harboring the KRAS G12C mutation. This powerful tool enables detailed investigation into the pathobiology of this specific mutation and facilitates the development and screening of targeted therapeutics. The following sections detail the principles, experimental protocols, and validation strategies for generating and characterizing KRAS G12C knock-in cell lines.
Introduction
The KRAS G12C mutation is a key oncogenic driver in a significant subset of cancers, particularly non-small cell lung cancer. This specific mutation, a glycine-to-cysteine substitution at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state. This leads to aberrant activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival. The development of allele-specific inhibitors targeting the cysteine residue of KRAS G12C has revolutionized the treatment landscape for these cancers. To further advance drug discovery and understand mechanisms of resistance, robust and reliable in vitro models that accurately recapitulate the KRAS G12C mutation are essential.
CRISPR-Cas9 technology offers a precise and efficient method for engineering this specific point mutation into the genome of relevant cell lines. By introducing a Cas9-induced double-strand break (DSB) at the target locus and providing a donor DNA template containing the desired G12C mutation, the cell's own homology-directed repair (HDR) pathway can be harnessed to integrate the mutation.
Signaling Pathways and Experimental Workflow
The KRAS G12C mutation leads to the constitutive activation of several downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways. These pathways are central to cell proliferation, survival, and differentiation. A third key effector pathway is the RalGDS signaling cascade. Understanding these pathways is crucial for validating the functional consequences of the engineered mutation.
Caption: KRAS G12C downstream signaling pathways.
The experimental workflow for generating and validating KRAS G12C knock-in cell lines involves several key stages, from the design of CRISPR components to the functional characterization of the engineered cells.
Application Notes and Protocols for Radiolabeling KRAS G12C Inhibitors for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Note on "Inhibitor 45": A specific, widely recognized KRAS G12C inhibitor designated as "inhibitor 45" could not be identified in publicly available scientific literature. The following application notes and protocols are based on well-characterized and clinically relevant KRAS G12C inhibitors that have been successfully radiolabeled for imaging studies, such as analogs of ARS-1620 and sotorasib. The principles and techniques described herein are broadly applicable to the radiolabeling of similar small molecule covalent inhibitors.
Introduction and Application Overview
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common mutation, particularly in non-small cell lung cancer. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue has marked a significant breakthrough in treating KRAS G12C-driven cancers.
Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), offer a non-invasive means to visualize and quantify the distribution of these inhibitors in vivo. Radiolabeled KRAS G12C inhibitors can be invaluable tools in drug development and clinical research for:
-
Assessing Target Engagement: Confirming that the inhibitor reaches and binds to its intended target in tumors.
-
Understanding Pharmacokinetics and Biodistribution: Visualizing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Patient Selection and Stratification: Identifying patients whose tumors express the KRAS G12C mutation and are therefore likely to respond to targeted therapy.
-
Monitoring Treatment Response: Evaluating the effectiveness of KRAS G12C-targeted therapies by measuring changes in tracer uptake.
-
Investigating Resistance Mechanisms: Studying changes in target expression or accessibility that may lead to drug resistance.
This document provides an overview of the techniques and detailed protocols for the radiolabeling of representative KRAS G12C inhibitors for preclinical imaging studies.
Signaling Pathway Context: The KRAS G12C Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways. In its active, GTP-bound state, KRAS activates downstream effector pathways, primarily the MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP to GDP, locking it in a constitutively active state and driving oncogenesis. Covalent KRAS G12C inhibitors bind to the inactive, GDP-bound state of the mutant protein, preventing its reactivation and blocking downstream signaling.
Figure 1. Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for representative radiolabeled KRAS G12C inhibitors from preclinical studies.
| Radiotracer | Parent Molecule | Isotope | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (Specific Activity) | Tumor Uptake (H358 Xenografts, %ID/g) | Reference |
| [¹³¹I]I-ARS-1620 | ARS-1620 | ¹³¹I | > 60% | > 99% | > 55.5 GBq/µmol | 2.55 ± 0.31 (1 h) | [1] |
| [¹⁸F]F-ARS-1620 | ARS-1620 | ¹⁸F | 25-35% | > 99% | 60-95 GBq/µmol | 1.89 ± 0.27 (1 h) | [1] |
| [¹²⁴I]I-Sotorasib | Sotorasib | ¹²⁴I | 70-80% | > 98% | 37-74 GBq/µmol | ~1.5 (2 h) | |
| [¹⁸F]PFPMD | Sotorasib | ¹⁸F | 20-30% | > 98% | 80-120 GBq/µmol | 3.93 ± 0.24 (in mice) | [2] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
General Workflow for Radiolabeling and Imaging
The overall process involves the synthesis of a suitable precursor, the radiolabeling reaction, purification of the radiotracer, quality control, and finally, in vitro or in vivo imaging studies.
Figure 2. Workflow for radiolabeling of a KRAS G12C inhibitor and subsequent preclinical evaluation.
Protocol: Radiosynthesis of an [¹⁸F]-labeled Sotorasib Analog (e.g., [¹⁸F]PFPMD)
This protocol is a representative example for the synthesis of an ¹⁸F-labeled sotorasib analog via nucleophilic substitution.
Materials:
-
Precursor molecule (e.g., tosylate- or mesylate-functionalized sotorasib analog)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol
-
Automated synthesis module or shielded hot cell
-
HPLC system (preparative and analytical) with a radioactivity detector
-
Sep-Pak C18 cartridges
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a solution of K222 (10-15 mg) and K₂CO₃ (2-3 mg) in acetonitrile/water (e.g., 80:20 v/v).
-
-
Azeotropic Drying:
-
The solvent is evaporated under a stream of nitrogen or argon with gentle heating (e.g., 95-110 °C) to form the reactive, anhydrous K[¹⁸F]F-K222 complex. This step is typically repeated 2-3 times with the addition of anhydrous acetonitrile to ensure complete dryness.
-
-
Radiolabeling Reaction:
-
The precursor (2-5 mg) dissolved in anhydrous acetonitrile or DMSO is added to the reaction vessel containing the dried K[¹⁸F]F-K222 complex.
-
The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a defined time (e.g., 10-20 minutes). The progress of the reaction can be monitored by radio-TLC.
-
-
Purification:
-
After cooling, the crude reaction mixture is diluted with the mobile phase for HPLC.
-
The mixture is injected onto a semi-preparative HPLC column (e.g., C18) to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.
-
The radioactive peak corresponding to the desired product is collected.
-
-
Formulation:
-
The collected HPLC fraction (typically in acetonitrile/water) is diluted with water for injection.
-
The solution is passed through a Sep-Pak C18 cartridge to trap the radiolabeled product.
-
The cartridge is washed with water for injection to remove residual acetonitrile.
-
The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired final concentration and ethanol content (<10%).
-
-
Quality Control:
-
Radiochemical Purity: An aliquot of the final product is analyzed by analytical HPLC with a radioactivity detector. The radiochemical purity should typically be >95%.
-
Molar Activity: The molar activity is calculated by dividing the total radioactivity of the product by the molar amount of the non-radiolabeled compound, as determined by a standard curve on the analytical HPLC with a UV detector.
-
Sterility and Endotoxin Testing: For clinical applications, sterility and endotoxin tests must be performed.
-
Protocol: In Vitro Cell Uptake Assay
This protocol describes a method to evaluate the specific uptake of a radiolabeled KRAS G12C inhibitor in cancer cells.
Materials:
-
KRAS G12C-mutant cell line (e.g., NCI-H358)
-
KRAS wild-type or other mutation cell line (e.g., A549) for control
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Radiolabeled KRAS G12C inhibitor
-
Non-radiolabeled KRAS G12C inhibitor (for blocking experiment)
-
PBS (phosphate-buffered saline)
-
Trypsin-EDTA
-
Gamma counter
-
24-well plates
Procedure:
-
Cell Seeding:
-
Seed the KRAS G12C-mutant and control cells in 24-well plates at a density of 1-2 x 10⁵ cells per well and allow them to attach overnight.
-
-
Cell Uptake Experiment:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add 500 µL of fresh, serum-free medium containing the radiolabeled inhibitor (e.g., 0.1-0.5 µCi/mL) to each well.
-
For the blocking experiment, pre-incubate a set of wells with a high concentration (e.g., 10-100 µM) of the non-radiolabeled inhibitor for 30-60 minutes before adding the radiolabeled compound.
-
Incubate the plates at 37 °C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Cell Lysis and Counting:
-
At each time point, remove the radioactive medium and quickly wash the cells three times with ice-cold PBS to stop the uptake.
-
Add 500 µL of a lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 10-15 minutes to lyse the cells.
-
Collect the cell lysates into counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Determine the protein concentration in each lysate (e.g., using a BCA assay) to normalize the radioactivity counts.
-
Calculate the cell uptake as the percentage of the added dose per milligram of protein.
-
Compare the uptake between the KRAS G12C-mutant and control cell lines. A significantly higher uptake in the mutant cells, which is reduced in the blocking group, indicates specific binding.
-
Protocol: In Vivo PET/CT Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for performing PET/CT imaging with a radiolabeled KRAS G12C inhibitor in tumor-bearing mice.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
KRAS G12C-mutant tumor cells (e.g., NCI-H358)
-
Matrigel (optional, for subcutaneous injection)
-
Radiolabeled KRAS G12C inhibitor formulated in sterile saline
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Syringes and needles for injection
Procedure:
-
Tumor Xenograft Model Establishment:
-
Subcutaneously inject 5-10 x 10⁶ KRAS G12C-mutant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Radiotracer Administration:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Inject a defined amount of the radiolabeled inhibitor (e.g., 100-200 µCi) into each mouse, typically via the tail vein.
-
-
PET/CT Imaging:
-
At desired time points post-injection (e.g., 30, 60, 120 minutes), place the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a dynamic or static PET scan over the region of interest (including the tumor).
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other major organs (e.g., liver, kidneys, muscle) on the CT images and project them onto the PET images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g), assuming a tissue density of 1 g/mL.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
Immediately after the final imaging session, euthanize the mice.
-
Dissect the tumor and major organs.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm and provide more accurate quantitative data than imaging-derived values.
-
Disclaimer
These protocols are intended for guidance and educational purposes for trained research personnel in a laboratory setting. All procedures involving radioactive materials must be conducted in compliance with institutional and national regulations and safety guidelines. Researchers should adapt and optimize these protocols based on their specific experimental conditions and available resources.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: Our KRAS G12C mutant cell line, initially sensitive to a KRAS G12C inhibitor (e.g., sotorasib, adagrasib), is now showing signs of resistance. What are the most common mechanisms of acquired resistance?
A1: Acquired resistance to KRAS G12C inhibitors is a multifaceted problem that can be broadly categorized into "on-target" and "off-target" mechanisms.[1][2]
-
On-target mechanisms involve alterations to the KRAS gene itself. This can include secondary mutations at the G12 codon (e.g., G12D/R/V/W) or other sites that interfere with drug binding, such as the switch-II pocket (e.g., R68S, H95D/Q/R, Y96C).[3][4] Another on-target mechanism is the amplification of the KRAS G12C allele.[3][5]
-
Off-target mechanisms or bypass tracks involve genetic or non-genetic alterations that reactivate downstream signaling pathways independent of KRAS G12C.[1][2][6] These can include:
-
Reactivation of upstream signaling: Activation of receptor tyrosine kinases (RTKs) like EGFR or MET can lead to the activation of wild-type RAS isoforms (NRAS, HRAS), thereby bypassing the inhibition of KRAS G12C.[7][8][9][10]
-
Alterations in downstream effectors: Activating mutations in downstream signaling components of the MAPK pathway (e.g., BRAF, MAP2K1/MEK) or the PI3K/AKT pathway can drive proliferation despite KRAS G12C inhibition.[3][11][12]
-
Loss of tumor suppressor genes: Inactivating mutations in genes like NF1 or PTEN can also contribute to resistance.[3][12]
-
Oncogenic fusions: The development of gene fusions involving ALK, RET, BRAF, or RAF1 can provide an alternative oncogenic signal.[3][12]
-
Histologic transformation: In some cases, particularly in non-small cell lung cancer (NSCLC), the tumor may undergo a change in its cellular appearance, for example, from an adenocarcinoma to a squamous cell carcinoma.[3][10][13]
-
Below is a diagram illustrating the major mechanisms of acquired resistance.
Overview of acquired resistance mechanisms to KRAS G12C inhibitors.
Q2: We suspect on-target resistance in our cell line. How can we identify secondary KRAS mutations?
A2: Identifying secondary KRAS mutations requires molecular biology techniques to sequence the KRAS gene in your resistant cell population.
Experimental Workflow:
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both your parental (sensitive) and resistant cell lines.
-
PCR Amplification: Amplify the coding region of the KRAS gene using polymerase chain reaction (PCR).
-
Sanger Sequencing: Sequence the PCR products to identify any point mutations. This is a cost-effective method for targeted sequencing.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, you can perform targeted NGS of the KRAS gene or a broader cancer gene panel. This will also allow you to detect less frequent mutations and potential KRAS amplifications.
Below is a workflow diagram for identifying secondary mutations.
Workflow for identifying secondary KRAS mutations.
Table of Common Secondary KRAS Mutations Conferring Resistance:
| Secondary Mutation | Location | Putative Mechanism of Resistance | Reference |
| G12D/R/V/W | Codon 12 | Alters the amino acid at the primary mutation site. | [1][3] |
| Q61H | Codon 61 | Impairs GTP hydrolysis, leading to a constitutively active state. | [3] |
| R68S | Switch II Pocket | Interferes with inhibitor binding. | [1][3][4] |
| H95D/Q/R | Switch II Pocket | Interferes with inhibitor binding. | [1][3][4] |
| Y96C/D/S | Switch II Pocket | Interferes with inhibitor binding. | [3][11][14] |
| A59S/T | - | - | [14] |
| G13D | - | Decreases GTP hydrolysis or promotes GDP to GTP exchange. | [1][3][4] |
| Q99L | - | - | [14] |
Q3: Our sequencing results for KRAS are wild-type (other than the original G12C mutation), but our cells are still resistant. How can we investigate bypass track activation?
A3: If on-target resistance is ruled out, the next step is to investigate the activation of bypass signaling pathways. This often involves assessing the phosphorylation status of key signaling proteins.
Experimental Protocol: Western Blotting for Pathway Activation
-
Cell Lysis: Lyse both parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of your lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Key Proteins to Analyze:
| Pathway | Phosphorylated Protein | Total Protein |
| MAPK Pathway | p-ERK (Thr202/Tyr204) | ERK1/2 |
| p-MEK (Ser217/221) | MEK1/2 | |
| PI3K/AKT Pathway | p-AKT (Ser473) | AKT |
| p-S6 Ribosomal Protein (Ser235/236) | S6 Ribosomal Protein | |
| Upstream RTKs | p-EGFR (Tyr1068) | EGFR |
| p-MET (Tyr1234/1235) | MET |
An increase in the ratio of phosphorylated to total protein in the resistant cells compared to the parental cells suggests activation of that specific bypass pathway.[11][15][16]
Below is a diagram of the key signaling pathways to investigate.
Key signaling pathways in KRAS G12C inhibitor resistance.
Troubleshooting Guides
Problem 1: We have identified a potential bypass track. How can we confirm its role in resistance and is there a way to overcome it?
Solution: To confirm the role of a specific bypass track, you can use a combination of genetic and pharmacological approaches.
Experimental Strategy:
-
Pharmacological Inhibition: Treat your resistant cells with a combination of the KRAS G12C inhibitor and an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like cetuximab, a MEK inhibitor like trametinib, or a PI3K inhibitor like alpelisib).[8][15][17] A synergistic effect on cell viability would suggest that the bypass pathway is indeed contributing to resistance.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown the expression of the key protein in the suspected bypass pathway (e.g., EGFR, MET, BRAF). If the cells regain sensitivity to the KRAS G12C inhibitor, this confirms the role of that protein in resistance.
Table of Potential Combination Therapies:
| Resistance Mechanism | Combination Therapy | Rationale |
| EGFR Reactivation | KRAS G12C inhibitor + EGFR inhibitor (e.g., Cetuximab) | Overcomes adaptive feedback in colorectal cancer.[7][8][9] |
| MAPK Pathway Reactivation | KRAS G12C inhibitor + MEK inhibitor (e.g., Trametinib) or SHP2 inhibitor | Vertical inhibition of the MAPK pathway.[18][19] |
| PI3K/AKT Pathway Activation | KRAS G12C inhibitor + PI3K inhibitor (e.g., Alpelisib) or mTOR inhibitor | Blocks a key parallel survival pathway.[6][15][16][17] |
Problem 2: Our resistant cell line shows high heterogeneity, and we are unable to pinpoint a single resistance mechanism.
Solution: It is not uncommon for cell populations to develop multiple resistance mechanisms.[3][11] In such cases, a broader analytical approach is necessary.
Experimental Strategy:
-
RNA Sequencing (RNA-seq): Compare the gene expression profiles of your parental and resistant cell lines. This can reveal upregulation of certain oncogenes or entire signaling pathways that may not be apparent from targeted sequencing or western blotting.
-
Proteomics/Phosphoproteomics: Mass spectrometry-based proteomics can provide a global view of protein expression and phosphorylation changes, offering an unbiased way to identify activated pathways.
-
CRISPR-Cas9 Screens: Perform a genome-wide or targeted CRISPR-Cas9 knockout screen in your resistant cells to identify genes that are essential for their survival. This can uncover novel vulnerabilities and resistance mechanisms.[20]
These approaches can help to identify dominant resistance pathways or novel targets for combination therapies in heterogeneous populations.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EGFR Blockade Reverts Resistance to KRASG12C Inhibition in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Poor Solubility of KRAS G12C Inhibitors
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling the poor in vitro solubility of KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why are many KRAS G12C inhibitors poorly soluble in aqueous solutions?
A1: KRAS G12C inhibitors, like many kinase inhibitors, are often highly lipophilic (fat-soluble) and have a rigid, planar chemical structure. This molecular architecture is ideal for fitting into the binding pockets of target proteins but results in poor solubility in water-based solutions like cell culture media and buffers. Factors such as high crystal lattice energy can also contribute to low aqueous solubility.
Q2: My inhibitor precipitated when I diluted my DMSO stock into aqueous cell culture media. What happened and what should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the inhibitor is highly soluble in the organic solvent (DMSO) but not in the aqueous media. When the DMSO concentration drops sharply upon dilution, the media can no longer keep the inhibitor dissolved, causing it to crash out of solution.
To resolve this, you can try several strategies:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower, as higher concentrations can be toxic to cells.
-
Increase the serum concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to the inhibitor and help keep it in solution.[1]
-
Use a pre-warmed medium: Adding the inhibitor stock to a medium that is at 37°C can sometimes help maintain solubility.
-
Employ sonication: Briefly sonicating the final solution can help to redissolve small precipitates.
-
Use solubilizing agents: Excipients like PEG300, Tween-80, or cyclodextrins can be used to create formulations with improved solubility.[2][3]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro experiments?
A3:
-
Kinetic Solubility measures the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[4][5] It represents a supersaturated state and is measured over a short time frame (e.g., 2-24 hours).[6] This is often more relevant for typical in vitro assays where compounds are added from a DMSO stock for a limited incubation period.[5]
-
Thermodynamic Solubility is the true equilibrium solubility, measured when an excess of the solid compound is stirred in a buffer for an extended period (e.g., >24 hours) until the solution is saturated.[7][8] This value is critical for formulation development and predicting in vivo behavior but may be less representative of a standard cell-based assay.[4]
For most in vitro screening and cell-based assays, kinetic solubility is the more practical and relevant measurement.[5]
Q4: How does serum in the cell culture media affect the solubility and activity of my inhibitor?
A4: Serum proteins, particularly human serum albumin (HSA), can bind to small molecule inhibitors.[1] This binding can have two main effects:
-
Increased Apparent Solubility: Protein binding can keep the inhibitor in the solution, preventing precipitation and increasing the total amount of drug in the culture.[1]
-
Decreased Free Concentration: Only the unbound fraction of the inhibitor is free to enter the cells and interact with the KRAS G12C target. High serum binding can reduce the effective concentration of your inhibitor, potentially leading to an underestimation of its potency (a higher IC50 value).
It is crucial to be aware of this "serum shift" and to maintain consistent serum concentrations across experiments for comparable results.
KRAS G12C Signaling Pathway
Constitutive activation of KRAS G12C leads to the activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which drive tumor cell proliferation and survival.[9] Covalent inhibitors lock KRAS G12C in an inactive, GDP-bound state, blocking this signaling cascade.[10][11]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to diagnosing and solving common solubility problems.
Reference Data
The solubility of KRAS G12C inhibitors can vary significantly based on the solvent and formulation. The following table provides reference solubility data for two clinically approved inhibitors.
| Compound | Solvent/Vehicle | Solubility | Reference |
| Sotorasib (AMG-510) | DMSO | ~50-100 mg/mL (89-178 mM) | [12] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.08 mg/mL (3.71 mM) | [3] | |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.71 mM) | [3] | |
| Adagrasib (MRTX849) | DMSO (with warming/ultrasonication) | 25 mg/mL (41.38 mM) | [2] |
| 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% saline | ≥ 2.62 mg/mL (4.34 mM) | [2] | |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (4.14 mM) | [2] |
Note: Solubility values are approximate and can be affected by factors such as temperature, pH, and the purity of the compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol determines the apparent solubility of a compound when diluted from a DMSO stock into an aqueous buffer, simulating conditions in many in vitro assays.[13]
Methodology:
-
Materials and Reagents:
-
Test compound (KRAS G12C inhibitor)
-
100% Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene for storage, filter plates for separation)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
-
-
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the test compound in 100% DMSO to make a 20 mM stock solution. Ensure it is fully dissolved, using gentle warming or sonication if necessary.[13]
-
Prepare Incubation Plate: In duplicate, add 2 µL of the 20 mM DMSO stock to wells of a 96-well plate containing 98 µL of PBS (pH 7.4). This results in a final theoretical concentration of 400 µM with 2% DMSO.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature. Shake for 2 hours.[6]
-
Separation of Precipitate: Stack the incubation plate on top of a 96-well solubility filter plate (e.g., 0.45 µm pore size). Centrifuge to collect the filtrate, which contains only the dissolved compound.
-
Quantification: Analyze the concentration of the compound in the filtrate. Compare the measured concentration against a calibration curve to determine the kinetic solubility value in µg/mL or µM.
-
Protocol 2: Thermodynamic Solubility Assay
This protocol measures the equilibrium solubility of a compound, which is important for formulation and preclinical development.[8]
Methodology:
-
Materials and Reagents:
-
Test compound (solid powder)
-
Aqueous buffer (e.g., PBS at various pH values: 5.0, 6.2, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV system for analysis
-
-
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). The solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them on a shaker or roller system. Incubate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure the solution reaches equilibrium.[4]
-
Phase Separation: After incubation, allow the vials to sit undisturbed for a short period. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Prepare serial dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility at that specific pH and temperature.
-
References
- 1. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. evotec.com [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Mitigating Off-Target Effects of KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the off-target effects and resistance mechanisms of KRAS G12C inhibitors.
Section 1: FAQs - Understanding Off-Target Effects & Resistance
This section addresses fundamental questions about the nature of off-target effects and the common mechanisms of resistance that researchers may encounter.
Q1: What are "off-target" effects in the context of KRAS G12C inhibitors?
A: In the context of KRAS G12C inhibitors, "off-target" effects can be categorized in two main ways:
-
Molecular Off-Target Effects: This refers to the inhibitor binding to and affecting the function of proteins other than KRAS G12C. Due to the conserved nature of ATP-binding pockets in kinases, unintended inhibition of other kinases can occur, potentially leading to unexpected cellular toxicities or phenotypes.[1] Computational methods and experimental kinase selectivity panels are used to identify these interactions.[2][3]
-
Pathway-Level Off-Target Effects (Bypass Mechanisms): This is the more common challenge, where inhibiting KRAS G12C leads to the activation of alternative signaling pathways that bypass the intended blockade, resulting in therapeutic resistance.[4][5] These are often referred to as "off-target" resistance mechanisms because they do not involve the drug's primary target.[6] Mechanisms include the feedback activation of receptor tyrosine kinases (RTKs) or mutations in downstream signaling molecules.[6][7]
Q2: What are the common "on-target" resistance mechanisms observed?
A: On-target resistance involves genetic alterations to the KRAS gene itself, which prevent the inhibitor from binding effectively. These can include:
-
Secondary KRAS mutations: New mutations can arise in the KRAS G12C allele that interfere with the inhibitor's binding pocket.[7]
-
Acquired mutations in the wild-type KRAS allele: The cancer cell can acquire new activating mutations (e.g., G12V, G12D) on the other, non-G12C KRAS allele.[5][6]
-
KRAS G12C amplification: An increase in the copy number of the KRAS G12C allele can overwhelm the inhibitor.[8]
| Mechanism | Examples of Alterations | Effect | References |
| Secondary KRAS Mutations | Y96C/D, H95D/Q/R, R68S | Impedes inhibitor binding to the Switch-II pocket. | [7][8] |
| Acquired Trans-Allele Mutations | G12D, G12R, G12V, G13D, Q61H | Activates the wild-type KRAS allele, bypassing G12C inhibition. | [5][8] |
| Gene Amplification | High-level amplification of KRAS G12C | Increases the total amount of target protein, requiring higher drug concentrations for inhibition. | [8] |
Q3: What are the major "off-target" or "bypass" signaling pathways that lead to resistance?
A: The most significant bypass mechanism is the reactivation of the MAPK pathway or activation of parallel pro-survival pathways.[4] This can occur through several mechanisms:
-
Upstream Reactivation: Increased signaling from RTKs like EGFR, MET, or FGFR.[7]
-
Downstream Mutations: Acquired activating mutations in genes downstream of KRAS, such as BRAF and MEK (MAP2K1).[8]
-
Parallel Pathway Activation: Activation of the PI3K/AKT/mTOR pathway, often through loss-of-function mutations in tumor suppressors like PTEN.[8][9]
-
Histologic Transformation: In some cases, lung adenocarcinoma can transform into squamous cell carcinoma, a different cell type that is less dependent on the original KRAS G12C driver mutation.[5][8]
Section 2: Troubleshooting Guide - Investigating Resistance
This guide provides a systematic approach for researchers to identify the cause of acquired resistance in their experimental models.
Q1: My KRAS G12C inhibitor-treated cells are developing resistance. What's the first step to investigate the cause?
A: A stepwise approach is recommended to efficiently determine the resistance mechanism. Start by confirming the phenotype, then investigate the most common molecular causes. Patient-derived xenografts (PDX) and organoids are increasingly used as valuable tools for these investigations.[10]
Q2: How can I check for bypass pathway activation?
A: Western blotting is a standard and effective method to assess the activation state of key signaling pathways.
Experimental Protocol: Western Blot for Phospho-ERK and Phospho-AKT
-
Cell Lysis: Treat parental (sensitive) and resistant cells with the KRAS G12C inhibitor for a specified time (e.g., 2-24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies against:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-Actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the levels of phospho-ERK and phospho-AKT relative to their total protein levels between sensitive and resistant cells. A sustained or increased level of phosphorylation in resistant cells despite inhibitor treatment indicates bypass pathway activation.[4]
Q3: My experiment shows unexpected toxicity. Could this be due to molecular off-target effects?
A: Yes, unexpected toxicity could stem from the inhibitor binding to other kinases. The best way to investigate this is through kinase selectivity profiling.
Experimental Protocol: Kinase Selectivity Profiling
Kinase selectivity profiling is typically performed as a service by specialized companies (e.g., Reaction Biology, Eurofins DiscoverX). The general methodologies are:
-
Biochemical Activity Assays:
-
Principle: Measures the direct inhibition of the catalytic activity of a large panel of recombinant kinases.[3]
-
Method: A radiometric assay (e.g., HotSpot™) is commonly used, which measures the transfer of radiolabeled phosphate from [³³P]-ATP to a specific substrate.[11][12] The test compound is added at a fixed concentration (e.g., 0.5-1 µM), and the percentage of remaining kinase activity is calculated.[3]
-
Output: A list of kinases that are inhibited by your compound, providing a selectivity profile.
-
-
Competitive Binding Assays:
-
Principle: Measures the ability of a test compound to displace a known, broad-spectrum kinase ligand from the ATP-binding site of a panel of kinases.[13]
-
Method: An immobilized ligand is used to capture kinases. The amount of kinase bound in the presence versus absence of the test compound is quantified, often by qPCR for a DNA tag on the kinase.[14]
-
Output: Provides dissociation constants (Kd) or percent of control values, indicating the binding affinity of your compound for hundreds of kinases.[13][14]
-
Section 3: Mitigation Strategies & Experimental Protocols
This section details common strategies to overcome or prevent resistance, focusing on combination therapies.
Q1: What are the primary combination strategies to mitigate resistance?
A: Combination therapies are the leading strategy to overcome resistance by simultaneously blocking the primary target and the bypass pathway.[15][16] The choice of combination agent depends on the identified or anticipated resistance mechanism.
| Combination Target | Rationale | Example Agents | References |
| EGFR | To block upstream RTK feedback activation, particularly relevant in colorectal cancer.[10][16] | Cetuximab, Panitumumab | [10][17] |
| SHP2 | SHP2 is a critical node downstream of most RTKs that activates RAS. Inhibition prevents reactivation of wild-type RAS.[15][16] | TNO155, RMC-4630 | [16] |
| MEK / ERK | To create a deeper vertical blockade of the MAPK pathway and prevent downstream reactivation.[15][18] | Trametinib, Binimetinib | [16][18] |
| PI3K / mTOR | To block the parallel PI3K/AKT survival pathway that can be activated as a bypass mechanism.[9] | PI3K or mTOR inhibitors | [9] |
| CDK4/6 | To target cell cycle progression, which can be a resistance mechanism, especially in tumors with CDKN2A loss.[4][15] | Palbociclib, Abemaciclib | [4][15] |
| Immune Checkpoint Inhibitors | Preclinical data suggest KRAS G12C inhibitors may create a more immunogenic tumor microenvironment, synergizing with immunotherapy.[18] | Pembrolizumab, Nivolumab | [16][18] |
Q2: How do I assess the synergy of a combination therapy?
A: A cell viability assay combined with synergy analysis is the standard method.
Experimental Protocol: Cell Viability Assay for Synergy
-
Cell Plating: Seed KRAS G12C mutant cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of the KRAS G12C inhibitor (Drug A) and the combination agent (Drug B). Include single-agent titrations for both drugs and a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Measurement: Measure cell viability using a standard assay such as MTT, or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Use software (e.g., SynergyFinder, CompuSyn) to calculate synergy scores based on established models like Bliss Independence or Loewe Additivity (Chou-Talalay method).
-
A synergy score greater than a defined threshold (e.g., >10 for Bliss) indicates a synergistic interaction, meaning the combination effect is greater than the sum of the individual drug effects.
-
Section 4: Managing Clinical Off-Target Effects (Toxicities)
For researchers working in translational science, understanding the clinical side effects is crucial. The most common treatment-related adverse events (TRAEs) are generally mild to moderate and manageable.[19]
| Adverse Event | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Management Strategy | References |
| Diarrhea | ~30-34% (All Grades) | ~70% (All Grades) | Antidiarrheals, dietary modification, dose reduction/interruption. | [19][20][21][22] |
| Nausea/Vomiting | ~14-21% (All Grades) | ~70% (All Grades) | Antiemetics, dietary modification. | [19][21][22] |
| Hepatotoxicity (ALT/AST increase) | ~15% (All Grades) | ~30% (All Grades) | Monitor liver enzymes. Dose modification. Risk may be higher if administered soon after checkpoint inhibitors. | [19][20][23] |
| Fatigue | ~23% (All Grades) | Common | Supportive care, dose modification. | [19][21] |
| QTc Prolongation | Not a major concern | ~14% (All Grades) | Monitor electrolytes and ECGs, especially in at-risk patients. | [24] |
Note: Frequencies are approximate and based on pivotal trial data. Direct cross-trial comparisons should be made with caution.
Adagrasib has a longer half-life and better CNS penetration compared to sotorasib.[25] Some evidence suggests that the hepatotoxicity profiles of the two drugs may be distinct and not a class effect, allowing for sequential treatment in some cases.[23][26]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. patientpower.info [patientpower.info]
- 25. researchgate.net [researchgate.net]
- 26. Adagrasib Treatment After Sotorasib-Related Hepatotoxicity in Patients With KRASG12C-Mutated Non–Small Cell Lung Cancer: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of KRAS G12C Inhibitor 45
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the KRAS G12C inhibitor 45. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges observed with the oral bioavailability of this compound?
A1: this compound, like many small molecule inhibitors, often presents initial challenges with oral bioavailability due to its poor aqueous solubility and potential for first-pass metabolism. Researchers frequently observe low plasma concentrations and high variability in preclinical animal models following oral administration.
Q2: What are the key factors influencing the oral bioavailability of a compound like inhibitor 45?
A2: The primary factors include:
-
Solubility: The ability of the inhibitor to dissolve in the gastrointestinal fluids.
-
Permeability: The capacity of the dissolved inhibitor to pass through the intestinal wall into the bloodstream.[1]
-
Metabolism: The extent to which the inhibitor is broken down by enzymes in the gut wall and liver before reaching systemic circulation.[2][3]
-
Efflux: The action of transporter proteins that can actively pump the inhibitor back into the intestinal lumen, reducing absorption.[4][5][6]
Q3: What in vitro assays are recommended for an initial assessment of inhibitor 45's oral absorption properties?
A3: For an initial assessment, we recommend the following in vitro assays:
-
Kinetic Solubility Assays: To determine the solubility of inhibitor 45 in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay to predict passive permeability across the intestinal barrier.[1][7]
-
Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive assessment of permeability, including the potential for active transport and efflux.[7][8][9][10]
Q4: How can I investigate if inhibitor 45 is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: The Caco-2 permeability assay is the gold standard for this. By measuring the bidirectional transport of inhibitor 45 across the Caco-2 cell monolayer (from the apical to basolateral side and vice versa), you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters.[4] This can be confirmed by conducting the assay in the presence of known P-gp inhibitors.[10]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of Inhibitor 45
Symptoms:
-
Low dissolution rate in in vitro tests.
-
Inconsistent and low exposure in preclinical in vivo studies.
-
Precipitation of the compound in formulation vehicles.
Troubleshooting Steps & Methodologies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[11][12]
-
Micronization/Nanonization: Employ techniques like jet milling or nano-milling to reduce particle size.
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing inhibitor 45 in a polymer matrix can significantly improve its solubility and dissolution rate.[13][14]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance solubilization and absorption.[11][16][17]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the GI tract, improving drug solubilization.[18]
-
-
-
Salt Formation: If inhibitor 45 has ionizable groups, forming a salt can improve its solubility and dissolution characteristics.[15]
Issue 2: Low Intestinal Permeability of Inhibitor 45
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 assays.
-
High efflux ratio in bidirectional Caco-2 assays.
-
Poor absorption in vivo despite adequate solubility.
Troubleshooting Steps & Methodologies:
-
Investigate Efflux Transporter Involvement:
-
Bidirectional Caco-2 Assay with Inhibitors: Perform the Caco-2 assay in the presence of specific efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm if efflux is limiting permeability. A significant increase in the absorptive transport (apical to basolateral) in the presence of the inhibitor confirms its role.
-
-
Structural Modification (Lead Optimization):
-
If significant efflux is confirmed, medicinal chemistry efforts can be directed to modify the structure of inhibitor 45 to reduce its affinity for efflux transporters. This is a longer-term strategy involving the synthesis and screening of new analogs.[19]
-
-
Use of Permeation Enhancers:
-
In preclinical formulations, the inclusion of safe and approved permeation enhancers can be explored to improve intestinal absorption.
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Assessing Intestinal Permeability and Efflux
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to identify potential P-gp mediated efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.[9]
-
Transport Studies:
-
A to B (Apical to Basolateral) Transport: Add inhibitor 45 to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.
-
B to A (Basolateral to Apical) Transport: Add inhibitor 45 to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at specified time points.
-
-
Efflux Assessment: Conduct the bidirectional transport study in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: Quantify the concentration of inhibitor 45 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability of different formulations of this compound.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6).[20][21]
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of inhibitor 45 (in a suitable vehicle) to one group of mice to determine the systemic clearance and volume of distribution.
-
Oral (PO) Groups: Administer single oral gavage doses of different formulations of inhibitor 45 (e.g., suspension, solid dispersion, lipid-based formulation) to separate groups of mice.[22][23]
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of inhibitor 45 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Result | Interpretation |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Poorly soluble |
| PAMPA Permeability (Papp) | 0.5 x 10⁻⁶ cm/s | Low passive permeability |
| Caco-2 Permeability (Papp A→B) | 0.2 x 10⁻⁶ cm/s | Low absorptive permeability |
| Caco-2 Efflux Ratio | 8.5 | High potential for active efflux |
Table 2: Pharmacokinetic Parameters of Different Formulations of Inhibitor 45 in Mice
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng*hr/mL) | F (%) |
| Solution | IV | 2 | 1500 | 0.083 | 2500 | - |
| Suspension | PO | 20 | 50 | 2 | 200 | 8 |
| Amorphous Solid Dispersion | PO | 20 | 250 | 1 | 1200 | 48 |
| Lipid-Based Formulation | PO | 20 | 180 | 1.5 | 950 | 38 |
Visualizations
Caption: KRAS signaling pathway and the mechanism of action for inhibitor 45.
Caption: Experimental workflow for improving oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting KRAS: from metabolic regulation to cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 肠道外排转运蛋白在药物吸收中的作用 [sigmaaldrich.com]
- 5. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA | by Moon Garden | Medium [medium.com]
- 9. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. innovationaljournals.com [innovationaljournals.com]
- 13. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 14. mdpi.com [mdpi.com]
- 15. drughunter.com [drughunter.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. omicsonline.org [omicsonline.org]
- 18. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 21. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
Technical Support Center: Synthesis of KRAS G12C Inhibitor Adagrasib (MRTX849)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of the KRAS G12C inhibitor, Adagrasib (MRTX849).
Frequently Asked Questions (FAQs)
Q1: What are the key strategies for an efficient synthesis of Adagrasib?
A1: Recent advancements have led to a concise, five-step, chromatography-free synthesis of Adagrasib with an overall yield of 45%.[1][2][3] This improved route avoids palladium catalysis and protecting group manipulations. The key features of this efficient synthesis include:
-
Two sequential SNAr reactions to introduce the chiral building blocks to the tetrahydropyridopyrimidine core.[1][2][4]
-
A robust, transition-metal-free oxidation of a sulfide intermediate.[1][2][4]
-
Judicious selection of a leaving group with favorable steric and electronic characteristics for the SNAr displacement to introduce the chiral piperazine.[1][2][4]
Q2: What are the common challenges encountered during the synthesis of Adagrasib?
A2: Researchers may encounter several challenges, including:
-
Low yields in SNAr reactions: This can be due to suboptimal base selection or leaving group.
-
Side reactions during sulfide oxidation: The use of hydrogen peroxide can lead to degradation if the pH is not controlled.
-
Formation of impurities: Hydrolyzed side products can form during the SNAr reaction for prolinol installation.[1][4]
-
Residual palladium contamination: In older synthetic routes utilizing palladium catalysis, its removal can be challenging.[5]
Q3: How can the sulfide oxidation step be optimized to avoid side reactions?
A3: A robust, tungstate-free oxidation method has been developed to address the challenges of H2O2 degradation. The optimal conditions involve using 2.5 equivalents of H2O2 with 2.5 equivalents of K3PO4 in an acetonitrile-water mixture at 10 °C.[1][4] The K3PO4 acts as a buffer, maintaining the reaction pH at approximately 12, which suppresses the undesired degradation of hydrogen peroxide.[1]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of Adagrasib.
Issue 1: Low Yield in the First SNAr Reaction (Prolinol Installation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Base | Extensive screening of bases has shown that 2.5 equivalents of NaOt-Am (Sodium tert-amoxide) provides the best yield.[1][4] | Increased yield of the desired product. Note that a small percentage of a hydrolyzed side product may still be observed but can be removed in subsequent steps.[1][4] |
| Incorrect Solvent | Ensure the reaction is performed in an appropriate solvent as specified in the optimized protocol. | Improved solubility of reactants and reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | Enhanced reaction kinetics. |
Issue 2: Inefficient Second SNAr Reaction (Chiral Piperazine Installation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Leaving Group | The choice of the leaving group at the 4-position of the tetrahydropyridopyrimidine core is critical. A judicious selection based on steric and electronic characteristics is necessary for a facile SNAr displacement.[1][2][4] Consider screening different sulfonate leaving groups. | A more efficient SNAr displacement and higher yield. |
| Steric Hindrance | Ensure the chiral piperazine is introduced at a later stage in the synthesis to avoid steric hindrance issues in earlier steps.[2] | Improved overall yield and easier purification. |
Issue 3: Side Reactions and Impurities During Sulfide Oxidation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| H2O2 Degradation | Use the optimized conditions of 2.5 eq. H2O2 with 2.5 eq. K3PO4 in an acetonitrile-water mixture at 10 °C.[1][4] The K3PO4 will buffer the reaction and prevent H2O2 degradation.[1] | A robust and clean oxidation to the desired sulfone with high yield (e.g., 94%).[1][4] |
| Formation of Oxidized Impurities | After the reaction is complete, an acid quench of the reaction mixture can enable direct crystallization of the desired sulfone, which helps in purification.[1][4] | Isolation of the pure sulfone product. |
Data Presentation
Table 1: Optimized Conditions for Key Reaction Steps in Adagrasib Synthesis
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Sulfide Oxidation | 2.5 equiv. H2O2, 2.5 equiv. K3PO4, Acetonitrile-water, 10 °C | 94% | [1][4] |
| SNAr for Prolinol Installation | 2.5 equiv. NaOt-Am | Optimized | [1][4] |
| Overall Five-Step Synthesis | Chromatography-free, protection-free | 45% | [1][2][3] |
Experimental Protocols
Protocol 1: Optimized Tungstate-Free Sulfide Oxidation
-
To a solution of the sulfide intermediate in an acetonitrile-water mixture, add 2.5 equivalents of K3PO4.
-
Cool the reaction mixture to 10 °C.
-
Slowly add 2.5 equivalents of H2O2 while maintaining the temperature at 10 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an acid quench of the reaction mixture.
-
The desired sulfone product can be isolated by direct crystallization.[1][4]
Protocol 2: SNAr Reaction for Prolinol Installation
-
Dissolve the sulfone intermediate in a suitable anhydrous solvent.
-
Add 2.5 equivalents of NaOt-Am to the reaction mixture.
-
Add the prolinol derivative.
-
Stir the reaction at the optimized temperature and monitor its progress.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
The product can be purified by crystallization or other suitable methods to remove the small amount of hydrolyzed side product.[1][4]
Visualizations
Caption: Optimized 5-step synthetic pathway for Adagrasib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results in KRAS G12C inhibitor screening assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in KRAS G12C inhibitor screening assays.
I. Biochemical Assays: Troubleshooting & FAQs (HTRF & AlphaLISA)
Biochemical assays are crucial for determining the direct interaction of inhibitors with the KRAS G12C protein. Inconsistent results in these assays can often be traced back to reagent handling, assay setup, or instrument settings.
Frequently Asked Questions (Biochemical Assays)
Q1: What are the basic principles of HTRF and AlphaLISA assays for KRAS G12C inhibitor screening?
A1: Both are proximity-based assays.
-
HTRF (Homogeneous Time-Resolved Fluorescence): This technology measures the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore. In a KRAS G12C binding assay, one antibody is labeled with the donor and another with the acceptor. When they are in close proximity due to binding to the KRAS G12C protein, a FRET signal is generated. Inhibitors disrupting this interaction will reduce the signal.[1][2]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This assay utilizes donor and acceptor beads that come into close proximity when bound to the target protein. Laser excitation of the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal. Inhibitors that disrupt the binding of the target protein to the beads will decrease the signal.[3]
Q2: I am observing a low signal-to-background ratio. What are the potential causes?
A2: A low signal-to-background ratio can be caused by several factors:
-
Suboptimal reagent concentration: The concentration of the donor, acceptor, or the target protein may not be optimal.
-
Reagent degradation: Improper storage or handling of reagents can lead to degradation.
-
Incorrect buffer composition: The assay buffer may contain interfering substances or have the wrong pH.
-
Short incubation time: The binding reaction may not have reached equilibrium.
Q3: My IC50 values for a known inhibitor are inconsistent between experiments. Why is this happening?
A3: Inconsistent IC50 values can arise from:
-
Variability in reagent preparation: Ensure consistent dilution and mixing of all reagents.
-
Pipetting errors: Inaccurate pipetting can lead to significant variations in concentrations.
-
Temperature fluctuations: Incubating plates at inconsistent temperatures can affect binding kinetics.
-
Instrument variability: Ensure the plate reader is properly calibrated and settings are consistent.
Troubleshooting Guide (Biochemical Assays)
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Reagents not at room temperature before use. | Allow all reagents to equilibrate to room temperature before starting the assay. |
| Buffer is not freshly prepared. | Prepare fresh assay buffer for each experiment.[4] | |
| Contamination of reagents or wells. | Use filtered pipette tips and ensure a clean working environment. | |
| Low Signal | Insufficient incubation time. | Increase the incubation time to allow the binding reaction to reach equilibrium. |
| Degradation of reagents. | Use fresh reagents and store them according to the manufacturer's instructions. | |
| Incorrect plate type. | Use the recommended plate type for your assay (e.g., white plates for luminescence). | |
| High Well-to-Well Variability | Inadequate mixing of reagents in wells. | Gently tap or vortex the plate after adding reagents to ensure proper mixing.[4] |
| Pipetting inconsistencies. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Experimental Protocol: KRAS G12C/SOS1 HTRF Assay
This protocol is a general guideline and may need optimization.
-
Reagent Preparation:
-
Prepare assay buffer according to the kit manufacturer's instructions.
-
Dilute Tag1-KRAS G12C and Tag2-SOS1 proteins to their final concentrations in the assay buffer.
-
Prepare a serial dilution of the test compounds.
-
-
Assay Procedure:
-
Add 2 µL of the compound or standard to the wells of a 384-well plate.
-
Add 4 µL of the Tag1-KRAS G12C/GTP mixture.
-
Add 4 µL of the Tag2-SOS1 protein.
-
Add 5 µL of Anti-Tag1 XL665 antibody and 5 µL of Anti-Tag2 Tb cryptate antibody.
-
Seal the plate and incubate for 2 hours at room temperature.[5]
-
-
Data Acquisition:
-
Remove the plate sealer.
-
Read the plate on an HTRF-compatible reader.[5]
-
KRAS G12C/SOS1 HTRF Assay Workflow
Caption: Workflow for a typical KRAS G12C/SOS1 HTRF assay.
II. Cell-Based Assays: Troubleshooting & FAQs
Cell-based assays are essential for evaluating the efficacy of inhibitors in a more physiologically relevant context. However, the complexity of cellular systems can introduce more sources of variability.
Frequently Asked Questions (Cell-Based Assays)
Q1: Why are my cell-based assay results not correlating with my biochemical assay results?
A1: Discrepancies between biochemical and cell-based assays are common and can be due to:
-
Cell permeability: The compound may not be able to efficiently cross the cell membrane.
-
Off-target effects: The compound may interact with other cellular components, leading to toxicity or other effects that mask its on-target activity.
-
Cellular metabolism: The compound may be metabolized by the cells into an inactive form.
-
Presence of efflux pumps: Cells may actively pump the compound out.
Q2: I'm seeing high variability in my cell viability assay. What could be the cause?
A2: High variability in cell viability assays can stem from:
-
Inconsistent cell seeding density: Uneven cell numbers across wells will lead to variable results.
-
Cell health and passage number: Use cells that are healthy and within a consistent passage number range.
-
Edge effects: Evaporation from the outer wells of a plate can concentrate compounds and affect cell growth.
-
Incomplete compound solubilization: Ensure compounds are fully dissolved in the media.
Q3: How long should I treat my cells with the inhibitor?
A3: The optimal treatment duration depends on the specific cell line and the mechanism of action of the inhibitor. It is recommended to perform a time-course experiment to determine the optimal endpoint. IC50 values can be time-dependent.[6]
Troubleshooting Guide (Cell-Based Assays)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Cell Growth | Mycoplasma contamination. | Regularly test cell lines for mycoplasma contamination. |
| Inconsistent culture conditions. | Maintain consistent temperature, CO2, and humidity in the incubator. | |
| Variations in media and serum. | Use the same lot of media and serum for all experiments in a study. | |
| High Background in Reporter Assays | High basal signaling in the cell line. | Use a cell line with lower basal activity or optimize the reporter construct. |
| Autofluorescence of the compound. | Run a control plate with compound but without cells to check for autofluorescence. | |
| Drug Potency (IC50) Shifts | Changes in cell passage number. | Use cells within a defined passage number range for all experiments. |
| Inconsistent drug preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| Cell density at the time of treatment. | Seed cells at a consistent density and allow them to attach before adding the drug. |
Experimental Protocol: Cell Viability (MTS) Assay
This is a general protocol and should be optimized for your specific cell line and inhibitors.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the inhibitor in cell culture media.
-
Remove the old media from the cells and add the media containing the inhibitor.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Read the absorbance at 490 nm using a plate reader.
-
Cell Viability Assay Workflow
References
- 1. revvity.com [revvity.com]
- 2. revvity.com [revvity.com]
- 3. revvity.com [revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of KRAS G12C Inhibitor ARS-1620: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that can directly and potently inhibit the KRAS G12C mutant protein has marked a significant breakthrough in oncology. This guide provides a comparative analysis of the mechanism of action of a key KRAS G12C inhibitor, ARS-1620 (also referred to as compound 45 in some contexts), alongside other prominent inhibitors that have entered clinical development. We present a compilation of experimental data to objectively compare their performance and provide detailed methodologies for the key experiments cited.
KRAS G12C and the Mechanism of Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream signaling cascades, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, driving uncontrolled cell proliferation and survival.
KRAS G12C inhibitors are designed to exploit the unique cysteine residue introduced by the mutation. They act as covalent inhibitors, forming an irreversible bond with the thiol group of cysteine-12. This interaction preferentially occurs when the KRAS G12C protein is in its inactive, GDP-bound state. By locking the protein in this conformation, the inhibitors prevent the exchange of GDP for GTP, thereby blocking downstream signaling.
Comparative Performance of KRAS G12C Inhibitors
The efficacy of KRAS G12C inhibitors can be assessed through various preclinical and clinical parameters. Below is a summary of key quantitative data for ARS-1620 and other notable inhibitors.
Table 1: Preclinical Activity of KRAS G12C Inhibitors
| Inhibitor | Target Engagement (TE50, µM) | RAS Signaling Inhibition (IC50, nM) | Cell Viability (IC50, nM) | Reference Cell Line(s) |
| ARS-1620 | 0.3 | 120 | 150 | Panel of KRAS G12C mutant cell lines |
| Sotorasib (AMG 510) | - | - | - | NCI-H358, MIA PaCa-2 |
| Adagrasib (MRTX849) | - | 5 | - | H358 |
| Divarasib (GDC-6036) | - | - | - | Various KRAS G12C models |
| JDQ443 | - | - | Potent and selective | KRAS G12C mutant cell lines |
| MK-1084 | - | - | - | Preclinical models |
Note: Direct comparative IC50 values across different studies can be misleading due to variations in experimental conditions. Data presented here are from individual studies for each compound.
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib (AMG 510) | CodeBreaK 100 | II | 37.1% | 6.8 months |
| Adagrasib (MRTX849) | KRYSTAL-1 | I/II | 45% (in NSCLC cohort) | Not reported in initial findings |
| Divarasib (GDC-6036) | Phase 1 | I | 53.4% | 13.1 months |
| JDQ443 | KontRASt-01 | Ib | 57% (at 200 mg BID) | Not reported in initial findings |
| MK-1084 | KANDLELIT-001 | I | 29% (monotherapy) | Not reported in initial findings |
Table 3: Clinical Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)
| Inhibitor | Clinical Trial | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib (AMG 510) | CodeBreaK 100 | I | 7% | 4.0 months |
| Adagrasib (MRTX849) | KRYSTAL-1 | I/II | 17% | Not reported in initial findings |
| Divarasib (GDC-6036) | Phase 1 | I | 29.1% | 5.6 months |
Experimental Protocols
To validate the mechanism of action of a KRAS G12C inhibitor like ARS-1620, a series of biochemical and cell-based assays are typically employed. Below are detailed methodologies for key experiments.
Experimental Workflow
Biochemical Assay: Nucleotide Exchange
Objective: To determine if the inhibitor can lock KRAS G12C in the GDP-bound state and prevent its loading with GTP.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Guanosine diphosphate (GDP)
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Test inhibitor (e.g., ARS-1620)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of KRAS G12C pre-loaded with GDP by incubating the protein with an excess of GDP.
-
Remove excess unbound GDP using a desalting column.
-
In a 384-well plate, add the GDP-loaded KRAS G12C protein.
-
Add the test inhibitor at various concentrations and incubate to allow for covalent binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of the GEF (SOS1) and BODIPY-FL-GTP.
-
Monitor the increase in fluorescence over time, which corresponds to the binding of BODIPY-FL-GTP to KRAS G12C.
-
Calculate the initial rate of nucleotide exchange for each inhibitor concentration.
-
Plot the rates against inhibitor concentration to determine the IC50 value.
Cell-Based Assay: Western Blot for Downstream Signaling
Objective: To assess the inhibitor's effect on the phosphorylation of downstream effectors of KRAS signaling, such as ERK and AKT.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
Test inhibitor (e.g., ARS-1620)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Cell-Based Assay: Cell Viability
Objective: To determine the effect of the inhibitor on the proliferation and viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358) and a KRAS wild-type cell line for selectivity assessment.
-
Complete cell culture medium.
-
Test inhibitor (e.g., ARS-1620).
-
96-well clear-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
Luminometer.
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate the plates for 72 hours.
-
Allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Framework for Comparative Analysis
The validation of a KRAS G12C inhibitor's mechanism of action and its comparison to alternatives follows a logical progression from fundamental biochemical interactions to cellular and in vivo effects.
This comprehensive approach, combining biochemical, cellular, and in vivo studies, is essential for robustly validating the mechanism of action of novel KRAS G12C inhibitors and for providing a solid foundation for their clinical development. The data presented in this guide highlights the significant progress made in targeting this once "undruggable" oncogene and provides a framework for the continued evaluation of new therapeutic agents.
cross-reactivity of KRAS G12C inhibitor 45 with other RAS isoforms
As a specific KRAS G12C inhibitor designated "45" could not be identified in the provided search results, this guide will focus on the cross-reactivity profiles of well-characterized and clinically relevant KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), with other RAS isoforms. This comparative guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and pathway visualizations to understand the selectivity of these targeted therapies.
Cross-Reactivity of KRAS G12C Inhibitors with other RAS Isoforms
KRAS, NRAS, and HRAS are three distinct but highly homologous RAS proto-oncogenes. While KRAS G12C inhibitors are designed to specifically target the cysteine residue present in the G12C mutant of KRAS, their potential interaction with other RAS isoforms is a critical aspect of their preclinical and clinical evaluation. High selectivity for KRAS G12C is desirable to minimize off-target effects and potential toxicities.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of KRAS G12C inhibitors is often determined by comparing their inhibitory activity (e.g., IC50 or KD values) against KRAS G12C versus other RAS isoforms (wild-type KRAS, HRAS, NRAS) and other common KRAS mutants. The following tables summarize the available data for prominent KRAS G12C inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Activity | 8.88 | [1][2] |
| KRAS (WT) | Biochemical Activity | >100,000 | [1][2] | |
| KRAS G12D | Biochemical Activity | >100,000 | [1][2] | |
| KRAS G12V | Biochemical Activity | >100,000 | [1][2] | |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding (KD) | 9.59 | [1][2] |
| KRAS (WT) | Biochemical Binding (KD) | No binding up to 20 µM | [1][2] | |
| KRAS G12D | Biochemical Binding (KD) | No binding up to 20 µM | [1][2] | |
| KRAS G12V | Biochemical Binding (KD) | No binding up to 20 µM | [1][2] | |
| MRTX1133 | KRAS G12D | Biochemical Activity | 0.14 | [1][2] |
| KRAS (WT) | Biochemical Activity | 5.37 | [1][2] | |
| KRAS G12C | Biochemical Activity | 4.91 | [1][2] | |
| KRAS G12V | Biochemical Activity | 7.64 | [1][2] |
Note: Some studies indicate that certain KRAS G12C inhibitors, like sotorasib, can also potently inhibit NRAS G12C and HRAS G12C due to the high sequence similarity.[3]
Experimental Protocols
The assessment of inhibitor cross-reactivity relies on a variety of biochemical and cell-based assays.
Biochemical Assays
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Based Nucleotide Exchange Assay:
-
Principle: This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the RAS protein. The assay monitors the binding of a fluorescently labeled GTP analog to the RAS protein.
-
Protocol:
-
Recombinant KRAS protein (wild-type or mutant) is incubated with the test inhibitor at various concentrations.
-
A fluorescently labeled, non-hydrolyzable GTP analog (e.g., GTP-DY-647P1) and a guanine nucleotide exchange factor (GEF), such as SOS1, are added to the reaction.
-
The binding of the fluorescent GTP analog to RAS brings a donor fluorophore on RAS into proximity with an acceptor fluorophore on the GTP analog, resulting in a FRET signal.
-
The signal is measured over time using a plate reader capable of TR-FRET detection.
-
IC50 values are calculated by plotting the inhibition of the FRET signal against the inhibitor concentration.[4]
-
2. Thermal Shift Assay (TSA):
-
Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. Inhibitor binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
Recombinant RAS protein is mixed with a fluorescent dye that binds to unfolded proteins.
-
The test inhibitor is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds, the dye binds, and the fluorescence signal increases.
-
The Tm is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the inhibitor indicates binding.[5]
-
Cellular Assays
1. Target Engagement Assays:
-
Principle: These assays confirm that the inhibitor binds to its intended target within a cellular context.
-
Protocol (based on cellular thermal shift):
-
Intact cells expressing the target RAS isoform are treated with the inhibitor or a vehicle control.
-
The cells are then subjected to a brief heat shock at a specific temperature.
-
Cells are lysed, and the soluble fraction of the target protein is quantified by methods such as Western blotting or ELISA.
-
Inhibitor binding stabilizes the protein, resulting in more soluble protein remaining after the heat shock compared to the control.[1][2]
-
2. Downstream Signaling Pathway Inhibition Assays:
-
Principle: These assays measure the inhibitor's effect on the signaling pathways downstream of RAS, such as the MAPK pathway.
-
Protocol (e.g., phospho-ERK quantification):
-
Cancer cell lines with the relevant RAS mutation are treated with the inhibitor at various concentrations.
-
After a defined incubation period, the cells are lysed.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using techniques like Western blotting, ELISA, or high-content imaging.
-
A reduction in the p-ERK/total ERK ratio indicates inhibition of the RAS-MAPK pathway.[4]
-
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The following diagram illustrates the central role of KRAS in activating downstream signaling pathways that drive cell proliferation and survival. KRAS G12C inhibitors aim to block these oncogenic signals.
Caption: KRAS G12C signaling pathway and point of intervention.
Experimental Workflow for Assessing Inhibitor Cross-Reactivity
This diagram outlines a typical workflow for evaluating the selectivity of a KRAS G12C inhibitor.
Caption: Workflow for determining inhibitor selectivity.
References
comparing the resistance profiles of different KRAS G12C inhibitors
A Comparative Guide to Resistance Profiles of KRAS G12C Inhibitors
The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, represents a landmark achievement in oncology for a target once considered "undruggable".[1][2][3] These therapies have shown significant clinical activity, particularly in non-small cell lung cancer (NSCLC).[3][4][5] However, as with many targeted therapies, the duration of response is often limited by the development of acquired resistance.[4][6][7] Understanding the diverse molecular mechanisms that drive resistance is critical for developing next-generation inhibitors and rational combination strategies.
This guide provides a comparative overview of the known resistance profiles of sotorasib and adagrasib, supported by experimental data and methodologies for their identification.
Mechanisms of Acquired Resistance
Resistance to KRAS G12C inhibitors is broadly categorized into two main types: "on-target" mechanisms, which involve alterations to the KRAS protein itself, and "off-target" mechanisms, where cancer cells find alternative routes to reactivate growth signaling pathways, thereby bypassing the inhibited KRAS G12C.[8][9]
On-Target Resistance: Secondary KRAS Mutations
Secondary mutations in the KRAS gene can prevent the inhibitor from binding effectively to the G12C mutant protein.[8][10] These mutations can occur at various codons, with some showing differential effects on sotorasib and adagrasib sensitivity. For instance, mutations at residue Y96 (e.g., Y96D/S) can confer resistance to both inhibitors, while others may confer resistance to one agent while retaining sensitivity to the other.[1][11] This suggests the possibility of sequential therapy in some cases.[1]
Off-Target Resistance: Bypass Pathway Activation
Off-target resistance involves the activation of alternative signaling pathways that render the cell independent of KRAS G12C signaling. These bypass tracks can be activated through various genomic alterations:
-
Upstream Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in RTKs such as MET, EGFR, and FGFR can reactivate the MAPK and/or PI3K-AKT pathways.[7][8][10] MET amplification is a notable bypass mechanism observed in patients progressing on adagrasib.[6][7]
-
Downstream Pathway Alterations: Mutations in components of the MAPK pathway downstream of KRAS, such as BRAF, MAP2K1 (MEK1), and NRAS, can restore signaling despite KRAS G12C inhibition.[6][7][8]
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like PTEN can also contribute to resistance.[6][7][8]
-
Histologic Transformation: In some cases, tumors can change their cellular appearance, for example, from lung adenocarcinoma to squamous cell carcinoma, as a mechanism of resistance.[6][7]
Data Presentation: Comparative Resistance Mechanisms
The following tables summarize the key acquired resistance mechanisms reported for sotorasib and adagrasib based on preclinical and clinical data.
Table 1: Comparison of Acquired "On-Target" Secondary KRAS Mutations
| Secondary Mutation | Sotorasib Resistance | Adagrasib Resistance | Notes |
| Y96D / Y96S | High | High | Confers cross-resistance by altering the inhibitor binding pocket.[1][11] |
| G13D | High | Sensitive | A common sotorasib-resistant mutation that may be overcome by adagrasib.[1][11] |
| R68M / R68S | High | Variable | R68S confers resistance to both, while R68M is more specific to sotorasib.[1][11] |
| A59S / A59T | High | Sensitive | Sotorasib-resistant mutations that remain sensitive to adagrasib.[1] |
| H95D / Q / R | Sensitive | High | Mutations at this residue primarily confer resistance to adagrasib.[6][7][12] |
| Q99L | Sensitive | High | A common adagrasib-resistant mutation that remains sensitive to sotorasib.[1][11] |
| KRAS G12C Amp. | Reported | Reported | High-level amplification of the target allele can overcome inhibition.[6][7][10] |
Table 2: Comparison of Acquired "Off-Target" Bypass Mechanisms
| Mechanism | Reported in Sotorasib Resistance | Reported in Adagrasib Resistance | Pathway(s) Activated |
| MET Amplification | Yes | Yes (7% of patients in one study) | MAPK, PI3K/AKT[7][10] |
| EGFR/FGFR Activation | Yes | Yes (FGFR3 fusions reported) | MAPK, PI3K/AKT[7][8] |
| NRAS/HRAS Mutations | Yes | Yes (Activating NRAS mutations) | MAPK[7][8][10] |
| BRAF Mutations/Fusions | Yes (V600E) | Yes (V600E, fusions) | MAPK[6][7][10] |
| MAP2K1 (MEK1) Mutations | Yes | Yes (Activating mutations) | MAPK[6][7] |
| PTEN/NF1 Loss | Yes | Yes (Loss-of-function mutations) | PI3K/AKT, MAPK[6][7][8] |
| RET/ALK/RAF1 Fusions | Not specified | Yes | MAPK[6][7] |
| Histologic Transformation | Not specified | Yes (Adeno- to squamous) | N/A[6][7] |
Visualizations of Signaling and Resistance
Caption: Canonical KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Caption: Overview of on-target and off-target (bypass) resistance mechanisms.
Caption: Workflow for identifying resistance mechanisms from patient samples.
Experimental Protocols
Detailed below are standardized protocols for identifying the molecular basis of resistance to KRAS G12C inhibitors.
Protocol 1: Detection of Secondary Mutations via NGS of Circulating Tumor DNA (ctDNA)
This non-invasive method is used to detect genomic alterations, including secondary KRAS mutations, from a patient's blood sample.
-
Plasma Collection and cfDNA Extraction:
-
Collect 10-20 mL of peripheral blood in specialized cell-free DNA collection tubes.
-
Separate plasma from whole blood by centrifugation within 2-4 hours of collection.
-
Extract cell-free DNA (cfDNA) from the plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit).
-
-
Library Preparation and Target Enrichment:
-
Prepare a sequencing library from 10-50 ng of cfDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform target enrichment using a custom hybrid-capture panel that includes the full coding sequence of KRAS and other key cancer-related genes (NRAS, BRAF, MET, EGFR, etc.).
-
-
Next-Generation Sequencing (NGS):
-
Sequence the enriched libraries on an Illumina sequencing platform (e.g., MiSeq or NovaSeq) to achieve high read depth (>1000x), which is necessary for detecting low-frequency mutations.
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).
-
Perform variant calling using specialized software designed for ctDNA to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
Filter results to identify acquired mutations present in the progression sample but absent in the baseline (pre-treatment) sample.
-
Protocol 2: Analysis of MAPK Pathway Reactivation via Western Blot
This technique is used to measure changes in protein levels and phosphorylation status, indicating pathway activation.
-
Protein Lysate Preparation:
-
Culture tumor cells or lyse ground tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imager.
-
Quantify band intensity to compare the ratio of phosphorylated protein to total protein across different samples, with an increased ratio indicating pathway reactivation.
-
Protocol 3: Detection of MET Gene Amplification via Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to visualize and quantify specific gene sequences on chromosomes in tissue samples.
-
Tissue Preparation:
-
Prepare 4-5 µm thick sections from a formalin-fixed, paraffin-embedded (FFPE) tumor block.
-
Deparaffinize the slides in xylene and rehydrate through a series of ethanol washes.
-
-
Pre-treatment and Protease Digestion:
-
Perform heat-induced epitope retrieval to unmask the target DNA.
-
Digest the tissue with a protease solution (e.g., pepsin) to allow probe penetration.
-
-
Probe Hybridization:
-
Apply a dual-color FISH probe set to the slide. This includes a probe labeled with one fluorophore targeting the MET gene and a second probe with a different fluorophore targeting the centromere of chromosome 7 (CEP7) as a control.
-
Co-denature the probe and the target DNA on the slide, then hybridize overnight in a humidified chamber.
-
-
Post-Hybridization Washes and Counterstaining:
-
Wash the slides to remove unbound probe.
-
Apply a DAPI (4',6-diamidino-2-phenylindole) counterstain to visualize the cell nuclei.
-
-
Microscopy and Scoring:
-
Examine the slides using a fluorescence microscope equipped with appropriate filters.
-
In at least 50 non-overlapping tumor cell nuclei, count the number of signals for the MET gene and the CEP7 control.
-
Gene amplification is determined by the ratio of MET signals to CEP7 signals. A ratio ≥ 2.0 is typically considered positive for amplification.
-
References
- 1. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 7. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
- 8. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the On-Target Activity of KRAS G12C Inhibitors Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, providing a new therapeutic avenue for a previously "undruggable" target.[1][2][3] These inhibitors function by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[4] Validating that the anti-tumor activity of these compounds stems directly from their interaction with the intended target is a critical step in their preclinical and clinical development. This guide compares genetic methodologies to confirm the on-target activity of KRAS G12C inhibitors, providing experimental frameworks and supporting data for researchers in the field.
Genetic Approaches for On-Target Validation
Genetic manipulation provides the most direct evidence of a drug's on-target activity. By altering the target protein's expression or function, researchers can create biological systems to test the specific dependency of cancer cells on the KRAS G12C mutation and, consequently, their sensitivity to its inhibition.
CRISPR/Cas9-Based Gene Editing
The CRISPR/Cas9 system offers a precise tool for editing the genome of cancer cell lines to create isogenic controls. This allows for a clean comparison of an inhibitor's effect in the presence and absence of its target.
-
Target Knockout: By introducing a frameshift mutation or deleting the KRAS G12C allele, a knockout cell line can be generated. The on-target activity of an inhibitor is confirmed if it shows potent anti-proliferative effects in the parental KRAS G12C cells but has a significantly diminished or no effect in the knockout cells.
-
Allele Editing: A more nuanced approach involves editing the KRAS G12C allele back to wild-type (KRAS G12) or to a different mutation (e.g., KRAS G12D). This helps to demonstrate the inhibitor's specificity for the G12C variant. For instance, the inhibitor should be active against G12C cells but not against the G12 or G12D edited cells. The generation of novel murine KRAS G12C cell lines using CRISPR/Cas9 methods has been described for preclinical inhibitor evaluation.[5]
Genome-Wide CRISPR Screens
CRISPR-based functional genomic screens can identify genes that modulate the cellular response to a KRAS G12C inhibitor. These screens can reveal key dependencies and resistance mechanisms related to the KRAS signaling pathway.
-
Resistance Screens: Cells are treated with a lethal dose of the KRAS G12C inhibitor. Genes whose knockout confers resistance are identified. Resistance hits are often found in genes that, when lost, reactivate the MAPK or PI3K signaling pathways downstream of KRAS.
-
Sensitization Screens: Conversely, screens can identify gene knockouts that sensitize cells to a sub-lethal dose of the inhibitor. These often highlight parallel signaling pathways that, when inhibited, create a synthetic lethal interaction with KRAS G12C inhibition. Such screens have identified collateral dependencies in the RAS pathway.[6]
Genetically Engineered Mouse Models (GEMMs)
GEMMs that endogenously express the KRAS G12C mutation are invaluable for in vivo validation. These models allow for the assessment of inhibitor efficacy, pharmacodynamics, and on-target activity in a complex biological system that includes a functional immune system. The response of tumors in these models to inhibitors like MRTX-849 (a clinical-grade analogue of MRTX-1257) provides strong evidence of on-target action.[5][7]
Comparative Data of KRAS G12C Inhibitors
While the prompt specified "inhibitor 45," this appears to be a misnomer, as prominent KRAS G12C inhibitors in literature and clinical development are well-documented under other names. The table below compares two FDA-approved inhibitors, Sotorasib and Adagrasib, and their validation.
| Inhibitor | Mechanism of Action | Genetic Systems for Validation | Key On-Target Effects Reported |
| Sotorasib (AMG-510) | Covalent, irreversible inhibitor of KRAS G12C in its inactive (GDP-bound) state. | - KRAS G12C mutant cancer cell lines (e.g., NCI-H358).- Cell line-derived xenograft (CDX) models.- Patient-derived xenograft (PDX) models.- Immune-competent mouse models.[4] | - Selective inhibition of proliferation in KRAS G12C-carrying cells.[8]- Inhibition of downstream signaling (pERK).[4]- In vivo tumor growth inhibition and regression.[8]- Induction of a pro-inflammatory tumor microenvironment.[4] |
| Adagrasib (MRTX849) | Covalent, irreversible inhibitor of KRAS G12C in its inactive (GDP-bound) state. | - Novel murine KRAS G12C-driven lung cancer cell lines.[5][7]- Orthotopic tumor models.[7]- CDX and PDX models. | - Potent inhibition of RAF/MEK/ERK signaling.[4]- Anti-tumor activity as a monotherapy and in combination therapies.[1]- Favorable clinical response rates in NSCLC patients.[9] |
| D-1553 (Garsorasib) | Orally bioavailable small molecule inhibitor of KRAS G12C. | - NCI-H358 cells harboring KRAS G12C mutation.- Lung cancer patient-derived xenograft models. | - Selective inhibition of ERK phosphorylation.[1]- Demonstrated tumor growth inhibition in xenograft models.[1] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of KRAS G12C
Objective: To generate a KRAS G12C null cell line to serve as a negative control for inhibitor testing.
-
gRNA Design and Cloning: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' regions of the KRAS G12C allele. Clone these sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9/sgRNA plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target KRAS G12C cancer cell line (e.g., NCI-H358) with the lentivirus at a low multiplicity of infection (MOI) to ensure single-copy integration.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Validation: Expand the clones and screen for KRAS G12C knockout via:
-
PCR: Use primers flanking the target region to identify genomic deletion.
-
Sanger Sequencing: Sequence the PCR product to confirm the presence of indel mutations.
-
Western Blot: Confirm the absence of KRAS protein expression.
-
Protocol 2: Western Blot for Downstream Signaling
Objective: To measure the inhibition of downstream KRAS signaling pathways (MAPK and PI3K) upon inhibitor treatment.
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells and the generated knockout control cells. Once attached, treat the cells with a dose range of the KRAS G12C inhibitor for a specified time (e.g., 2-24 hours).
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Vinculin/GAPDH as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: KRAS G12C signaling pathway and point of inhibition.
Caption: Workflow for on-target validation using CRISPR/Cas9.
Caption: Expected outcomes of inhibitor treatment in different genetic contexts.
References
- 1. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 8. KRAS G12C inhibition and innate immune targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of KRAS G12C Inhibitors in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, as with many targeted therapies, intrinsic and acquired resistance can limit their long-term efficacy. This has spurred intensive research into combination strategies to enhance the anti-tumor activity of KRAS G12C inhibitors and overcome resistance mechanisms. This guide provides a comparative overview of the synergistic effects observed when a representative KRAS G12C inhibitor, analogous to agents like sotorasib and adagrasib, is combined with other cancer drugs. The data presented is a synthesis of publicly available preclinical and clinical findings.
Data Summary: Preclinical and Clinical Synergies
The following tables summarize the quantitative data from key studies evaluating the synergistic effects of KRAS G12C inhibitors in combination with other anticancer agents.
Table 1: Preclinical Synergistic Effects on Cell Viability and Apoptosis
| Combination Partner | Cancer Type | Cell Line(s) | Key Findings |
| EGFR Inhibitor (Cetuximab) | Colorectal Cancer | Patient-Derived Organoids | Combination significantly inhibited cell viability in 3D co-culture models compared to sotorasib alone.[1] |
| MEK Inhibitor (Trametinib) | Non-Small Cell Lung Cancer (NSCLC) | NSCLC cell lines | Combination showed synergistic anti-tumor effects on cell viability in vitro compared to single agents.[2] |
| mTOR Inhibitor (Everolimus) + IGF1R Inhibitor (Linsitinib) | NSCLC | H23, H358 | Triple combination with ARS-1620 (a KRAS G12C inhibitor) resulted in a profound and durable inhibition of cell proliferation and enhanced apoptosis.[3] |
| SHP2 Inhibitor (JAB-3312) | Various Cancers | KRAS G12C inhibitor-resistant models | Combination with JAB-21822 (a KRAS G12C inhibitor) synergistically inhibited tumor growth.[4][5] |
| BCL-XL PROTAC Degrader (DT2216) | Various Cancers | KRAS G12C-mutated cancer cell lines | Combination with sotorasib synergistically reduced cell viability and enhanced apoptosis.[6] |
| Metformin | NSCLC | H23 (KRAS G12C), A549 (KRAS G12S) | Combination with sotorasib synergistically enhanced cytotoxicity and apoptosis induction.[6][7] |
Table 2: In Vivo Synergistic Effects on Tumor Growth
| Combination Partner | Cancer Type | Animal Model | Key Findings |
| EGFR Inhibitor (Cetuximab) | Colorectal Cancer | PDC Xenograft Model | Combination of sotorasib and cetuximab significantly suppressed tumor growth compared to sotorasib alone.[1] |
| mTOR Inhibitor (Everolimus) + IGF1R Inhibitor (Linsitinib) | NSCLC | Xenograft Models (HCC44, H358, H1373) | Triple combination with ARS-1620 showed greater tumor growth inhibition than single agents or doublets.[2] |
| Farnesyl-Transferase Inhibitor (Tipifarnib) | NSCLC | Xenograft Models (H358, SW1573) | Combination with sotorasib resulted in statistically significant antitumor activity.[8] |
| ULK1/2 Inhibitor (DCC-3116) | NSCLC | Xenograft Models | Combination with sotorasib displayed cooperative/synergistic suppression of tumor growth.[9] |
Table 3: Clinical Efficacy of Combination Therapies
| KRAS G12C Inhibitor | Combination Partner | Cancer Type | Trial Identifier | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | Panitumumab (EGFR Inhibitor) | Colorectal Cancer | CodeBreaK 300 (NCT05198934) | 26.4% (960 mg sotorasib) | 5.6 months (960 mg sotorasib)[10][11] |
| Adagrasib | Cetuximab (EGFR Inhibitor) | Colorectal Cancer | KRYSTAL-1 (NCT03785249) | 46% | 6.9 months[9][12] |
| Sotorasib | Trametinib (MEK Inhibitor) | NSCLC & Colorectal Cancer | CodeBreaK 101 (NCT04185883) | NSCLC (sotorasib-naïve): 20% CRC (prior G12C inhibitor): 14.3% | Not Reported[2][13] |
| Adagrasib | Pembrolizumab (PD-1 Inhibitor) | NSCLC | KRYSTAL-7 (NCT04613596) | 49% (preliminary) | Not Reached (preliminary)[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the evaluation of KRAS G12C inhibitor combinations.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat cells with the KRAS G12C inhibitor, the combination drug, or the combination of both at various concentrations. Include a vehicle-treated control group. Incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.
-
Cell Treatment: Culture and treat cells with the respective inhibitors as described for the cell viability assay.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently trypsinize and collect the cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[17]
-
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Growth Inhibition (Murine Xenograft Model)
This experiment evaluates the anti-tumor efficacy of drug combinations in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[19]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, single agents, combination therapy).[8]
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified doses and schedule.
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed. Tumors are then excised for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate key signaling pathways and workflows.
Caption: Simplified KRAS signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for evaluating drug combinations.
Caption: Logical relationship of combination strategies leading to synergy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jacobio’s Preclinical Results of KRAS G12C Inhibitor in Combination with SHP2 Inhibitor Will be Presented at the ESMO Asia Congress 2022 | Jacobio Pharma [jacobiopharma.com]
- 5. Jacobio's Preclinical Results of KRAS G12C Inhibitor in Combination with SHP2 Inhibitor Will be Presented at the ESMO Asia Congress 2022 [prnewswire.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adagrasib with or without Cetuximab in Colorectal Cancer with Mutated KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. oncodaily.com [oncodaily.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OUH - Protocols [ous-research.no]
- 16. scribd.com [scribd.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Therapeutic Targeting and Structural Characterization of a Sotorasib-Modified KRAS G12C–MHC I Complex Demonstrate the Antitumor Efficacy of Hapten-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of KRAS G12C Inhibitors: Sotorasib (AMG 510) and Adagrasib (MRTX849)
For Researchers, Scientists, and Drug Development Professionals
Preamble: The development of targeted therapies against the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. Sotorasib (AMG 510) and adagrasib (MRTX849) are two pioneering covalent inhibitors that have demonstrated clinical efficacy. This guide provides a detailed comparison of their pharmacokinetic profiles, supported by experimental data, to aid researchers in understanding their distinct characteristics. While the initial request specified a comparison with "KRAS G12C inhibitor 45," this compound could not be definitively identified in publicly available literature. The most plausible candidate, PF-07985045 by Pfizer, is in early-phase clinical trials with no disclosed pharmacokinetic data. Therefore, this guide presents a robust comparison between the two approved and well-characterized agents, sotorasib and adagrasib.
Mechanism of Action and Signaling Pathway
Both sotorasib and adagrasib are irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. By binding to this mutant cysteine, they lock the KRAS protein in an inactive, GDP-bound state. This prevents the subsequent activation of downstream signaling pathways, primarily the MAPK pathway (RAS-RAF-MEK-ERK), which is crucial for cell proliferation, differentiation, and survival. The inhibition of this pathway ultimately leads to the suppression of tumor growth.
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters of sotorasib and adagrasib in both preclinical models and humans.
Table 1: Preclinical Pharmacokinetics in Mice
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Dose | 30 mg/kg, oral | 30 mg/kg, oral |
| Cmax | ~1.6 µM | ~4.1 µM |
| Tmax | ~1 hour | ~6 hours |
| AUC (0-24h) | ~8.9 µM·h | ~55 µM·h |
| Half-life (t½) | ~4 hours | ~7 hours |
| Oral Bioavailability | Moderate | Moderate to High |
Note: Values are approximate and can vary based on the specific mouse strain and experimental conditions.
Table 2: Clinical Pharmacokinetics in Humans (Patients with Advanced Solid Tumors)
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Dose | 960 mg, once daily | 600 mg, twice daily |
| Cmax | ~7.5 µg/mL[1] | ~3.25 µg/mL |
| Tmax | ~1-2 hours[2] | ~6 hours |
| AUC (0-24h) | ~65.3 µg·h/mL | Not directly reported, but steady state is reached |
| Half-life (t½) | ~5.5 hours[3] | ~23 hours[4] |
| Apparent Clearance (CL/F) | ~26.2 L/h[3] | ~37 L/h[4] |
| Volume of Distribution (Vd/F) | ~211 L[3] | ~942 L[4] |
| Protein Binding | ~89%[3] | ~98%[4] |
Table 3: Metabolism and Excretion in Humans
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Primary Metabolism | CYP3A4, CYP2C8, and non-enzymatic conjugation with glutathione[5] | Primarily CYP3A4, with contributions from CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6 at steady state[4] |
| Major Excretion Route | Feces (~74%)[3][5] | Feces (~75%)[4] |
| Unchanged Drug in Feces | ~53% of the dose[3] | ~14% of the dose[4] |
| Excretion in Urine | ~6%[3][5] | ~4.5%[4] |
| Unchanged Drug in Urine | ~1% of the dose[3] | ~2% of the dose[4] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily generated through the following key experimental methodologies:
In Vivo Pharmacokinetic Studies in Preclinical Models (Mice)
-
Animal Models: Studies typically utilize immunocompromised mice bearing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) with the KRAS G12C mutation.
-
Drug Administration: The inhibitors are administered orally via gavage at specified doses.
-
Sample Collection: Blood samples are collected at various time points post-administration via tail vein or cardiac puncture. Tissues of interest may also be harvested.
-
Bioanalysis: Plasma and tissue homogenate concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] This involves protein precipitation to extract the drug, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, and half-life.
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Absorption, metabolism and excretion of [14C]-sotorasib in healthy male subjects: characterization of metabolites and a minor albumin-sotorasib conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor adagrasib in mouse plasma and tissue-related matrices. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of KRAS G12C Inhibitor 45
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the investigational compound, KRAS G12C inhibitor 45. Adherence to these procedures is critical for ensuring personnel safety and environmental protection within research and drug development settings. As an investigational drug, it should be handled with the assumption that it is a hazardous compound until sufficient data proves otherwise.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[4] All handling of this compound, including preparation for disposal, should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[4] An emergency eye-wash station and safety shower should be readily accessible.[4]
Waste Categorization and Segregation
Proper segregation of waste is the first and most critical step in the disposal process. Waste contaminated with this compound must be categorized and disposed of according to its nature and level of contamination.
| Waste Category | Description | Disposal Container | Treatment Method |
| Bulk Chemical Waste | Unused or expired neat compound, concentrated stock solutions, or materials heavily contaminated with the inhibitor (e.g., spills).[5] | Black RCRA-rated hazardous waste container, clearly labeled.[5] | Incineration at a licensed hazardous waste facility.[6] |
| Trace Contaminated Waste | Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, pipette tips, gloves, and bench paper.[5] | Yellow chemotherapy waste container, labeled "Trace Chemotherapy Waste" and "Incinerate Only".[5][6] | Incineration.[5][6] |
| Contaminated Sharps | Needles, syringes, and other sharps that have come into contact with the inhibitor. | Puncture-resistant sharps container, labeled "Trace Chemotherapy Waste" and "Incinerate Only".[6] | Incineration at a medical waste facility.[6] |
| Aqueous Liquid Waste | Dilute solutions containing the inhibitor, such as from rinsing glassware. The first rinse of a container holding a highly toxic chemical must be collected as hazardous waste.[7] | Labeled hazardous waste container for aqueous chemical waste.[7] | Treatment and disposal by a licensed hazardous waste vendor. |
Step-by-Step Disposal Protocol
1. Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all surfaces.
-
Use a suitable solvent (e.g., alcohol) to wipe down the work area.[4]
-
All cleaning materials, such as wipes and paper towels, should be disposed of as trace contaminated waste.[5]
2. Disposal of Empty Containers:
-
Empty containers of the neat compound or stock solutions should be considered bulk chemical waste unless they are "RCRA empty" (less than 3% residual).[5]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] Subsequent rinses can be disposed of down the drain, provided they comply with local wastewater regulations.
3. Management of Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wearing full PPE, contain the spill using an absorbent material.[4]
-
Collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container for disposal as bulk chemical waste.[4][5]
-
Decontaminate the spill area thoroughly.
4. Final Waste Collection and Storage:
-
Ensure all waste containers are securely sealed and properly labeled with the contents and hazard symbols.[7][8]
-
Store waste containers in a designated, secure area away from incompatible materials, pending pickup by a licensed hazardous waste disposal service.[7]
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process for segregating and disposing of waste generated from experiments involving this compound.
Caption: Waste Segregation and Disposal Workflow for this compound.
Signaling Pathway Context
KRAS is a key protein in cellular signaling pathways that control cell growth and survival. The G12C mutation leads to constitutive activation of KRAS, promoting uncontrolled cell proliferation in cancer. KRAS G12C inhibitors work by covalently binding to the mutated cysteine residue, locking the protein in an inactive state and thereby inhibiting downstream signaling. Understanding this mechanism underscores the biological potency of these compounds and the importance of proper handling and disposal to prevent unintended environmental exposure.
Caption: Simplified KRAS Signaling Pathway and Point of Inhibition.
References
- 1. A practical approach to assess the hazardous exposure potential of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. danielshealth.com [danielshealth.com]
- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
Safeguarding Researchers: A Comprehensive Guide to Handling KRAS G12C Inhibitor 45
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel working with potent compounds such as KRAS G12C inhibitor 45. This guide provides immediate, procedural, and step-by-step guidance on the necessary personal protective equipment (PPE), handling procedures, spill management, and disposal of this targeted cancer therapeutic. Adherence to these protocols is paramount to minimize exposure risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact inhibitor being used, as handling requirements may vary.
| Activity | Recommended PPE | Specifications and Best Practices |
| Compound Reconstitution & Aliquoting | Primary: • Double Nitrile Gloves• Disposable Gown• Safety Goggles with Side ShieldsSecondary: • Chemical Splash Goggles or Face Shield• Arm Sleeves | • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately if contaminated and both pairs every 30-60 minutes. • Gown: Use a disposable, solid-front gown with long sleeves and tight-fitting cuffs. • Eye Protection: Safety goggles are the minimum requirement. For splash hazards, a face shield provides additional protection. |
| Cell Culture Dosing | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | • Follow the same glove and gown protocols as for compound reconstitution. • All manipulations should be performed in a certified biological safety cabinet (BSC). |
| Spill Cleanup (Small, <5mL) | • Double Nitrile Gloves• Disposable Gown• Safety Goggles• N95 Respirator | • Use a spill kit containing absorbent pads, cleaning agents, and disposal bags. • An N95 respirator is recommended as a minimum precaution against aerosolized powder. |
| Spill Cleanup (Large, >5mL) | • Double Nitrile Gloves• Chemotherapy Gown• Chemical Splash Goggles and Face Shield• Half-mask or Full-face Respirator with P100/HEPA cartridges | • Evacuate the area and restrict access. • Use a respirator with high-efficiency particulate air (HEPA) filters.[1][2] A full-face respirator offers both respiratory and eye protection. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | • Handle all contaminated materials as hazardous waste. • Use designated, clearly labeled, and sealed containers for cytotoxic waste. |
Experimental Protocols
Adherence to standardized procedures is essential for minimizing the risk of exposure. The following protocols provide a step-by-step guide for common laboratory tasks involving this compound.
Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Wear a lab coat and single pair of nitrile gloves.
-
Transport: Transport the package to the designated area for handling potent compounds.
-
Open Package: Carefully open the shipping container and inspect the primary container for integrity.
-
Decontaminate: Wipe the exterior of the primary container with a suitable decontamination solution (e.g., 70% ethanol) before storing it in a designated, clearly labeled location.
Compound Handling and Preparation
This workflow outlines the essential steps for safely preparing a stock solution of a potent compound.
Spill Management
Immediate and appropriate action is crucial in the event of a spill. The following workflow details the steps for managing a spill of this compound.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.
-
Solid Waste: This includes used PPE (gloves, gowns, etc.), disposable labware (pipette tips, vials), and absorbent materials from spill cleanups. All solid waste should be placed in a designated, leak-proof, and puncture-resistant container with a lid. The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated, sealed, and shatter-proof container. This container must also be clearly labeled as "Cytotoxic Liquid Waste".
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated chemotherapy sharps container.
-
Disposal Route: All cytotoxic waste must be segregated from regular laboratory trash and disposed of through an approved hazardous waste management vendor. Follow your institution's specific guidelines for hazardous waste pickup and disposal.
KRAS G12C Signaling Pathway
Understanding the mechanism of action of KRAS G12C inhibitors requires familiarity with the signaling pathway they target. The following diagram illustrates a simplified representation of the KRAS signaling cascade.
By implementing these safety and logistical measures, research institutions can foster a secure environment for the handling of this compound, thereby protecting their personnel while advancing critical cancer research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
